molecular formula C17H24O10 B12377559 7-Ketologanin

7-Ketologanin

Número de catálogo: B12377559
Peso molecular: 388.4 g/mol
Clave InChI: LPOVXLVQNSEZGE-PMRPVAAPSA-N
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Descripción

7-Ketologanin is a natural product found in Picconia excelsa and Ligusticum lucidum with data available.

Propiedades

Fórmula molecular

C17H24O10

Peso molecular

388.4 g/mol

Nombre IUPAC

methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,10+,11+,12+,13-,14+,16-,17-/m0/s1

Clave InChI

LPOVXLVQNSEZGE-PMRPVAAPSA-N

SMILES isomérico

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

SMILES canónico

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origen del producto

United States

Foundational & Exploratory

7-Ketologanin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin is an iridoid glycoside that serves as a key intermediate in the biosynthesis of various biologically active monoterpenoid indole alkaloids. While its role as a precursor is established, dedicated studies on its intrinsic biological activities and pharmacological properties are limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, covering its chemical structure, physicochemical properties, and its position within the broader context of iridoid biosynthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for the isolation and analysis of related iridoid glycosides, which can be adapted for the study of this compound.

Chemical Structure and Properties

This compound, also known as Ketologanin or Dehydrologanin, is a monoterpenoid belonging to the iridoid class of natural products. Its chemical structure is characterized by a cyclopentanapyran ring system linked to a glucose molecule.

Chemical Identity
IdentifierValue
IUPAC Name methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate[1]
Common Names This compound, Ketologanin, Dehydrologanin
CAS Number 152-91-0
Molecular Formula C₁₇H₂₄O₁₀[1]
SMILES C[C@@H]1[C@@H]2--INVALID-LINK--C(=CO[C@H]2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)OC[1]
Physicochemical Properties

The experimental physicochemical data for this compound is not extensively reported. The following table summarizes the available computed data.

PropertyValue
Molecular Weight 388.4 g/mol [1]
XLogP3 -1.7
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 4
Exact Mass 388.13694696 Da[1]
Monoisotopic Mass 388.13694696 Da
Topological Polar Surface Area 152 Ų
Heavy Atom Count 27

Note: The majority of the physicochemical properties listed are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of secoiridoids, which are precursors to a wide array of monoterpenoid indole alkaloids. The pathway involves a series of enzymatic transformations starting from geraniol.

Figure 1: Simplified biosynthetic pathway of secologanin highlighting the position of this compound.

The biosynthesis begins with the hydroxylation of geraniol by geraniol-8-hydroxylase (G8H), followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO). Iridoid synthase (ISY) then catalyzes the cyclization to iridotrial, which is subsequently oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO). A glycosylation step mediated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) yields 7-deoxyloganic acid. Hydroxylation by 7-deoxyloganic acid hydroxylase (7-DLH) produces loganin. Finally, secologanin synthase (SLS), a cytochrome P450 enzyme, catalyzes the oxidative cleavage of loganin into secologanin via a this compound intermediate.

Biological Activity and Therapeutic Potential

There is a significant lack of research focused specifically on the biological activities of isolated this compound. As an intermediate in biosynthetic pathways, it is often transient and may not accumulate to high concentrations in plants. However, the broader class of iridoid glycosides is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2]

Future research could explore whether this compound exhibits any of these properties. In vitro assays for antioxidant capacity, anti-inflammatory activity through measurement of inflammatory mediators, and cytotoxicity against various cancer cell lines would be valuable first steps in elucidating its potential therapeutic relevance.

Potential_Biological_Screening Ketologanin This compound Antioxidant Antioxidant Activity Assays (e.g., DPPH, ABTS) Ketologanin->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2, cytokine production) Ketologanin->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Ketologanin->Cytotoxicity

Figure 2: Proposed initial screening workflow for the biological activity of this compound.

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following sections provide generalized and adaptable methods for the extraction, isolation, and analysis of iridoid glycosides from plant sources.

General Extraction Protocol for Iridoid Glycosides

This protocol describes a common method for obtaining a crude extract enriched with iridoid glycosides from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Ethanol (95%)

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: a. Suspend the crude extract in deionized water. b. Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol. c. The iridoid glycosides are typically enriched in the n-butanol fraction.

  • Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the iridoid glycoside-rich extract.

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Maceration with 95% Ethanol Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning Concentration1->Partitioning Petroleum_Ether Petroleum Ether Fraction (discarded) Partitioning->Petroleum_Ether Ethyl_Acetate Ethyl Acetate Fraction Partitioning->Ethyl_Acetate n_Butanol n-Butanol Fraction (Enriched) Partitioning->n_Butanol Aqueous Aqueous Fraction Partitioning->Aqueous Concentration2 Concentration of n-Butanol Fraction n_Butanol->Concentration2 Crude_Iridoid_Extract Crude Iridoid Glycoside Extract Concentration2->Crude_Iridoid_Extract

Figure 3: General workflow for the extraction of iridoid glycosides from plant material.
Isolation by Column Chromatography

Further purification of the crude iridoid glycoside extract can be achieved using column chromatography.

Materials:

  • Crude iridoid glycoside extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water)

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the compound of interest. Combine the fractions that show a pure spot corresponding to the desired iridoid glycoside.

  • Final Concentration: Concentrate the combined pure fractions to obtain the isolated compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of iridoid glycosides.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of approximately 240 nm.

  • Injection Volume: 10-20 µL

Conclusion

This compound is a structurally interesting iridoid glycoside with a confirmed role as an intermediate in the biosynthesis of secologanin and, consequently, a vast number of monoterpenoid indole alkaloids. Despite its importance in plant secondary metabolism, its own biological activities remain largely unexplored. The lack of available experimental data, particularly spectroscopic and pharmacological, highlights a significant knowledge gap. The generalized protocols provided in this guide offer a starting point for researchers to isolate and characterize this compound, paving the way for future investigations into its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing natural product.

References

The Pivotal Role of 7-Ketologanin in Plant Secoiridoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin, a critical iridoid intermediate, occupies a central position in the biosynthesis of a diverse array of valuable plant-derived compounds, most notably secoiridoids and monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the formation, conversion, and overall significance of this compound within these complex metabolic pathways. We will delve into the enzymatic machinery responsible for its synthesis and downstream modification, with a particular focus on the role of cytochrome P450 monooxygenases. Furthermore, this guide will present key quantitative data, detailed experimental protocols for the study of this compound, and visual representations of the pertinent biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. A specific subgroup, the secoiridoids, are distinguished by the cleavage of the cyclopentane ring, a crucial step that imparts unique chemical properties and serves as a gateway to the biosynthesis of thousands of complex alkaloids. At the heart of this transformation lies this compound, a transient but indispensable intermediate. Its strategic position makes it a key target for metabolic engineering efforts aimed at enhancing the production of medicinally important compounds such as the anticancer agents vinblastine and vincristine, which are derived from the secoiridoid, secologanin.

The Biosynthetic Pathway of this compound

The journey to this compound begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is produced through the methylerythritol phosphate (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the iridoid scaffold.

The immediate precursor to this compound is loganin (or its epimer, 7-epi-loganin). The conversion of loganin to this compound is an oxidative process, typically catalyzed by a specific class of enzymes.

The Role of Cytochrome P450 Monooxygenases

Evidence strongly indicates that the oxidation of loganin to this compound and the subsequent cleavage of the cyclopentane ring are catalyzed by cytochrome P450 (CYP) enzymes.[1][2] These heme-containing monooxygenases are crucial for the functionalization of a wide variety of secondary metabolites in plants. In the context of secoiridoid biosynthesis, a key enzyme is secologanin synthase (SLS) , a cytochrome P450 that facilitates the oxidative cleavage of loganin to form secologanin, a reaction that proceeds through a this compound intermediate.[1][3]

The reaction requires molecular oxygen and a reducing agent, typically NADPH, which provides the necessary electrons via a cytochrome P450 reductase (CPR).[2] The proposed mechanism involves the hydroxylation of loganin at the C7 position, followed by further oxidation to form the keto group of this compound. This intermediate is then poised for the characteristic ring cleavage that defines secoiridoids.

Quantitative Data on Iridoid Biosynthesis

While specific quantitative data for this compound is often limited due to its transient nature as a metabolic intermediate, analysis of related iridoids in various plant species and experimental conditions provides valuable insights into the flux through this pathway. The following table summarizes representative quantitative data for key iridoids in the secoiridoid pathway from various studies.

Plant SpeciesTissue/TreatmentLoganin ContentSecologanin ContentAnalytical MethodReference
Catharanthus roseusYoung LeavesPresent~0.5-2.0 mg/g FWHPLC[4]
Lonicera japonicaCell Suspension CulturesNot specifiedDetectedHPLC[2]
Catharanthus roseusVIGS of 7-DLHNot detected (control)Reduced by >70%LC-MS[5]

Table 1: Representative Quantitative Data of Key Iridoids. FW denotes fresh weight. VIGS refers to Virus-Induced Gene Silencing, and 7-DLH is 7-deoxyloganic acid 7-hydroxylase, an enzyme upstream of loganin formation.

Enzyme Kinetics

The efficiency of the enzymatic conversions involving this compound is critical for the overall output of the secoiridoid pathway. The following table presents available kinetic parameters for secologanin synthase, the enzyme responsible for the conversion of loganin to secologanin via a this compound intermediate.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source OrganismReference
Secologanin Synthase (CYP72A1)Loganin~25Not specifiedCatharanthus roseus[6]
Secologanin SynthaseLoganinNot specifiedNot specifiedLonicera japonica[2]

Table 2: Kinetic Parameters of Secologanin Synthase.

Experimental Protocols

A thorough investigation of this compound's role in plant biosynthesis necessitates a combination of analytical, biochemical, and molecular biology techniques. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of Iridoids (including this compound)

Objective: To extract and quantify iridoids from plant material.

Protocol:

  • Sample Preparation: Freeze-dry plant tissue (e.g., leaves, cell cultures) and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol.

  • Analysis by HPLC-MS/MS:

    • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and other iridoids of interest. For quantification, use multiple reaction monitoring (MRM) with precursor and product ion pairs determined from authentic standards.

    • Quantification: Generate a standard curve using a pure standard of this compound (if available) or related, more stable iridoids like loganin and secologanin to calculate the concentration in the plant extracts.

Heterologous Expression and Enzyme Assay of Secologanin Synthase

Objective: To express and functionally characterize the cytochrome P450 enzyme responsible for converting loganin to secologanin.

Protocol:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate secologanin synthase gene (a CYP) from plant cDNA.

    • Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

    • Co-transform the expression vector along with a vector containing the cytochrome P450 reductase (CPR) from the same or a related plant species into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

  • Yeast Culture and Protein Expression:

    • Grow the transformed yeast in a selective medium containing glucose until the mid-log phase.

    • Induce protein expression by transferring the cells to a medium containing galactose and continue to culture for 24-48 hours.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, 1 mM NADPH, and 100 µM loganin in a phosphate buffer (pH 7.5).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase, evaporate to dryness, and reconstitute in 50% methanol.

    • Analyze the product formation (secologanin) by HPLC-MS/MS as described in section 4.1.

Virus-Induced Gene Silencing (VIGS) of Secologanin Synthase

Objective: To investigate the in vivo function of secologanin synthase by downregulating its expression in plants.

Protocol:

  • VIGS Vector Construction:

    • Select a unique 200-400 bp fragment of the target secologanin synthase gene.

    • Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation:

    • Transform the pTRV2 construct and the pTRV1 helper plasmid into Agrobacterium tumefaciens strain GV3101.

  • Plant Infiltration:

    • Grow Catharanthus roseus seedlings for 3-4 weeks.

    • Prepare cultures of Agrobacterium carrying pTRV1 and pTRV2-SLS. Mix them in a 1:1 ratio in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

    • Infiltrate the underside of the leaves of the young plants using a needleless syringe.

  • Phenotypic and Metabolic Analysis:

    • Grow the infiltrated plants for 2-3 weeks. Monitor for the silencing phenotype in control plants infiltrated with a vector targeting a reporter gene like phytoene desaturase (PDS), which results in photobleaching.

    • Harvest leaves from both silenced and control plants.

    • Analyze the expression level of the target gene by qRT-PCR to confirm silencing.

    • Extract and quantify the levels of loganin, this compound (if detectable), and secologanin using HPLC-MS/MS (as in section 4.1) to determine the metabolic consequences of gene silencing.[5]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex processes described, the following diagrams have been generated using the DOT language.

Secoiridoid_Biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Iridodial Iridodial Geraniol->Iridodial Multiple Steps Loganin Loganin Iridodial->Loganin Multiple Steps Ketologanin This compound Loganin->Ketologanin Secologanin Synthase (CYP450) Secologanin Secologanin Ketologanin->Secologanin Secologanin Synthase (CYP450) MIAs Monoterpenoid Indole Alkaloids Secologanin->MIAs Strictosidine Synthase

Caption: Biosynthetic pathway leading to secologanin and MIAs, highlighting the central role of this compound.

VIGS_Workflow cluster_0 Vector Construction & Transformation cluster_1 Plant Infiltration cluster_2 Analysis Gene_Fragment Select & Clone Gene Fragment into pTRV2 Agro_Transformation Transform pTRV1 & pTRV2 into Agrobacterium Gene_Fragment->Agro_Transformation Infiltration Infiltrate Leaves with Agrobacterium Mixture Agro_Transformation->Infiltration Plant_Growth Grow C. roseus Seedlings Plant_Growth->Infiltration Post_Infiltration_Growth Grow Plants for 2-3 Weeks Infiltration->Post_Infiltration_Growth Analysis qRT-PCR for Gene Expression LC-MS/MS for Metabolites Post_Infiltration_Growth->Analysis

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus.

Conclusion

This compound stands as a linchpin in the intricate biosynthetic tapestry of plant secoiridoids and monoterpenoid indole alkaloids. Its formation and subsequent enzymatic conversion represent a critical control point in these pathways. A comprehensive understanding of the enzymes that govern its metabolism, particularly cytochrome P450 monooxygenases like secologanin synthase, is paramount for any rational metabolic engineering strategy aimed at enhancing the production of high-value pharmaceuticals. The experimental protocols and data presented in this guide offer a robust framework for researchers to further unravel the complexities of this compound biosynthesis and leverage this knowledge for biotechnological applications. Continued research into the quantitative dynamics and regulatory mechanisms surrounding this key intermediate will undoubtedly pave the way for novel approaches in drug discovery and development.

References

A Technical Guide on 7-Ketologanin's Role as a Precursor in Secologanin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of secologanin, a pivotal precursor for thousands of biologically active monoterpenoid indole alkaloids (MIAs), including the anticancer agents vincristine and vinblastine. The focus of this guide is the critical final step in secologanin synthesis: the oxidative ring cleavage of loganin, a reaction in which 7-ketologanin serves as a key mechanistic intermediate.

Overview of the Secoiridoid Pathway to Secologanin

The biosynthesis of secologanin is a complex, multi-step process localized across different cell types and subcellular compartments within plants like Catharanthus roseus (Madagascar periwinkle). The pathway begins with the monoterpene geraniol, derived from the methylerythritol 4-phosphate (MEP) pathway. A series of ten enzymatic reactions converts geraniol into loganin, the direct substrate for the final ring-opening step.[1] Key intermediates leading to loganin include 7-deoxyloganic acid and loganic acid.[2][3] The conversion of loganic acid to loganin is catalyzed by S-adenosyl-L-methionine: loganic acid methyl transferase (LAMT).[1]

The final and rate-limiting step is the conversion of loganin to secologanin, catalyzed by the enzyme secologanin synthase (SLS).[4] This reaction is essential as it creates the secoiridoid structure necessary for condensation with tryptamine to form strictosidine, the universal precursor for all MIAs.

Secologanin_Pathway_Overview cluster_MEP MEP Pathway cluster_Iridoid Iridoid Biosynthesis cluster_Secoiridoid Secoiridoid Formation Geraniol Geraniol Intermediates Multiple Steps (e.g., 10-hydroxygeraniol) Geraniol->Intermediates GES, G10H... DeoxyloganicAcid 7-Deoxyloganic Acid Intermediates->DeoxyloganicAcid 7DLGT... LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid 7DLH Loganin Loganin LoganicAcid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1)

Caption: Simplified overview of the secologanin biosynthetic pathway.

Secologanin Synthase: The Key Ring-Cleavage Enzyme

Secologanin synthase (SLS) is a cytochrome P450-dependent monooxygenase that catalyzes the intricate oxidative cleavage of the cyclopentane ring in loganin to yield secologanin.[5][6] In C. roseus, this enzyme is encoded by the gene CYP72A1.[6] The reaction is a critical bottleneck in TIA formation and requires NADPH and molecular oxygen as co-substrates.[4]

Enzyme Property Description References
Enzyme Name Secologanin Synthase (SLS)[5][6]
Enzyme Class Oxidoreductase (Cytochrome P450)[4][5]
Gene (in C. roseus) CYP72A1[6]
Substrate(s) Loganin, NADPH, O₂[7]
Product(s) Secologanin, NADP⁺, H₂O[7]
Inhibitors Carbon monoxide and other P450 inhibitors[4][5]
Localization Microsomal preparations[5]

Table 1: Summary of Secologanin Synthase (SLS) Properties.

The Mechanistic Role of this compound

While not a stable, free intermediate in the pathway, this compound is a proposed transient species central to the mechanism of SLS. Research on homologous enzymes that cleave iridoid rings, such as those found in olive, points to a process involving a ketologanin intermediary.[4][8] The reaction catalyzed by SLS is believed to be a two-step process initiated by hydroxylation at the C7 position of loganin, followed by an oxidative C-C bond cleavage. The formation of a 7-keto intermediate is a plausible step preceding the ring fragmentation, potentially via a Baeyer-Villiger-type oxidation mechanism, which is characteristic of some cytochrome P450 enzymes.

SLS_Mechanism Loganin Loganin Intermediate1 Enzyme-Bound 7-Hydroxy Intermediate Loganin->Intermediate1 P450-mediated Hydroxylation Intermediate2 This compound Intermediate Intermediate1->Intermediate2 Oxidation Secologanin Secologanin Intermediate2->Secologanin Oxidative C-C Cleavage

Caption: Proposed reaction mechanism of Secologanin Synthase (SLS).

Quantitative Analysis of Pathway Flux

Direct kinetic data for the conversion of the transient this compound intermediate is not available due to its instability. However, the impact of modulating key enzymes in the pathway can be quantified through gene silencing experiments. Virus-Induced Gene Silencing (VIGS) is a powerful technique to assess the in vivo function of biosynthetic genes.

| Target Gene Silenced | Plant Model | Observed Effect on Secologanin/MIA Levels | References | | :--- | :--- | :--- | | UGT8 (7-deoxyloganetic acid glucosyltransferase) | C. roseus | Large decline in secologanin and MIA accumulation. |[3] | | CrMATE1 (Vacuolar Importer of Secologanin) | C. roseus | Up to 50% reduction in secologanin levels; significant reduction in catharanthine. |[9][10] | | ISY (Iridoid Synthase) | N. cataria | Significant reduction in total nepetalactones (related iridoids). |[11] |

Table 2: Quantitative outcomes from gene silencing experiments in iridoid/secoiridoid pathways.

Experimental Protocols: In Vitro Characterization of SLS

The functional characterization of SLS is crucial for understanding its catalytic mechanism and substrate specificity. A generalized protocol for an in vitro enzyme assay, based on methodologies used for characterizing SLS isoforms, is provided below.[1]

Objective: To confirm the catalytic activity of a candidate SLS enzyme by measuring the conversion of loganin to secologanin.

Methodology:

  • Enzyme Preparation:

    • Heterologous Expression: Clone the full-length cDNA of the candidate SLS gene into an appropriate expression vector (e.g., pYeDP60 for yeast).

    • Transformation: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae, which co-expresses a cytochrome P450 reductase.

    • Microsome Isolation: Grow the transformed yeast culture and induce protein expression (e.g., with galactose). Harvest the cells, lyse them, and prepare microsomal fractions by differential centrifugation. The microsomes will contain the membrane-bound SLS enzyme.

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Incubation: In a microcentrifuge tube, combine the microsomal protein preparation, the substrate loganin (e.g., 100 µM), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Initiation & Termination: Start the reaction by adding the NADPH-regenerating system and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 1-2 hours). Terminate the reaction by adding an organic solvent like ethyl acetate.

  • Product Analysis:

    • Extraction: Vortex the terminated reaction mixture and centrifuge to separate the phases. Collect the organic layer containing the products.

    • LC-MS Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

    • Detection: Monitor for the mass-to-charge ratio (m/z) corresponding to secologanin and compare the retention time and mass spectrum with an authentic secologanin standard.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Cloning 1. Clone SLS Gene into Expression Vector Expression 2. Express Protein in Yeast Cloning->Expression Isolation 3. Isolate Microsomal Fraction Expression->Isolation Setup 4. Set up Reaction: Microsomes + Loganin Isolation->Setup Incubation 5. Add NADPH & Incubate Setup->Incubation Termination 6. Terminate Reaction Incubation->Termination Extraction 7. Extract Products Termination->Extraction LCMS 8. Analyze by UPLC-MS Extraction->LCMS Confirmation 9. Confirm Secologanin Production LCMS->Confirmation

Caption: Experimental workflow for in vitro characterization of SLS activity.

Conclusion and Future Directions

This compound holds a critical position not as a stable precursor, but as a transient, enzyme-bound intermediate in the biosynthesis of secologanin. Its formation is a key mechanistic step in the oxidative ring-cleavage of loganin, a reaction masterfully catalyzed by the cytochrome P450 enzyme, secologanin synthase. Understanding this mechanism is paramount for metabolic engineering efforts aimed at increasing the production of valuable MIAs in heterologous systems like yeast or for developing novel biocatalytic processes. Future research focusing on trapping this intermediate or elucidating the precise structural dynamics of the SLS active site will provide deeper insights and enhance our ability to engineer this complex and vital biosynthetic pathway.

References

The Biosynthetic Pathway of 7-Ketologanin from Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway for the conversion of geraniol to 7-ketologanin, a key intermediate in the synthesis of various valuable monoterpenoid indole alkaloids (MIAs). This document provides a comprehensive overview of the enzymatic steps, quantitative data on enzyme kinetics, detailed experimental protocols for key reactions, and visual representations of the pathway and workflows.

Introduction

The biosynthesis of complex plant-derived natural products is of significant interest to researchers in fields ranging from synthetic biology to drug development. This compound is a crucial precursor to a wide array of bioactive MIAs, including the anticancer agents vinblastine and vincristine. Understanding and harnessing its biosynthetic pathway from the readily available monoterpene geraniol opens avenues for the biotechnological production of these valuable pharmaceuticals. This guide elucidates the multi-step enzymatic cascade, providing the necessary technical details for its study and potential reconstitution in heterologous systems.

The Biosynthetic Pathway from Geraniol to this compound

The conversion of geraniol to this compound is a multi-enzyme process involving a series of oxidation, cyclization, glycosylation, and methylation reactions. The pathway can be broadly divided into the initial conversion of geraniol to the iridoid scaffold, followed by a series of modifications to yield this compound.

The key enzymatic steps are:

  • Geraniol 10-hydroxylase (G10H) : A cytochrome P450 monooxygenase (CYP76B6) that catalyzes the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol.[1][2][3]

  • 10-hydroxygeraniol oxidoreductase/dehydrogenase (10HGO) : An NADP+-dependent dehydrogenase that oxidizes 10-hydroxygeraniol to 10-oxogeranial.[4][5]

  • Iridoid synthase (ISY) : A reductive cyclase that converts 10-oxogeranial into the characteristic iridoid cyclopentanopyrene skeleton, forming nepetalactol.[6][7][8]

  • Iridoid Oxidase (IO) : This enzyme is presumed to be involved in the further oxidation of the iridoid skeleton.

  • 7-deoxyloganetic acid glucosyltransferase (7DLGT) : Catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-deoxyloganic acid hydroxylase (7DLH) : A hydroxylase that converts 7-deoxyloganic acid to loganic acid.

  • Loganic acid O-methyltransferase (LAMT) : This enzyme methylates loganic acid to produce loganin.

  • Secologanin Synthase (SLS) : A cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of loganin, proceeding through a this compound intermediate, to form secologanin.[9][10][11] While secologanin is the final product of this enzyme's action, this compound is a key, albeit transient, intermediate in this reaction.

The overall biosynthetic pathway is visualized in the following diagram:

Biosynthetic_Pathway Geraniol Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H (CYP76B6) Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_Acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_Acid Multiple Steps (incl. IO) Deoxyloganic_Acid 7-Deoxyloganic Acid Deoxyloganetic_Acid->Deoxyloganic_Acid 7DLGT Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid 7DLH Loganin Loganin Loganic_Acid->Loganin LAMT Ketologanin This compound Loganin->Ketologanin SLS (CYP72A1) (Oxidation) Secologanin Secologanin Ketologanin->Secologanin SLS (CYP72A1) (Cleavage)

Biosynthetic pathway from Geraniol to this compound.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the kinetic parameters of the key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of 10-Hydroxygeraniol Dehydrogenase (10HGO)

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Source
10-Hydroxygeraniol1.50--[5]
10-Oxogeraniol1.0--[5]
10-Hydroxygeranial---[5]

Table 2: Kinetic Parameters of Iridoid Synthase (ISY)

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Source
Catharanthus roseus (full-length)8-Oxogeranial4.5 ± 0.21.6 ± 0.10.36[7]
Nepeta mussinii (NmISY2)8-Oxogeranial---[12]

Note: Data for Geraniol 10-hydroxylase, Loganin 7-hydroxylase, and detailed kinetic parameters for Secologanin Synthase are currently limited in the literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the pathway.

Geraniol 10-Hydroxylase (G10H)

4.1.1. Heterologous Expression and Purification

  • Gene Cloning : The coding sequence of G10H (e.g., from Catharanthus roseus, CYP76B6) is cloned into a suitable expression vector, such as pET28a for E. coli or pYeDP60 for yeast.[2][13]

  • Expression Host : Escherichia coli BL21(DE3) or Saccharomyces cerevisiae are commonly used.

  • Culture Conditions :

    • E. coli: Grow cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • Yeast: Grow cells in a suitable medium (e.g., YPD) to the mid-log phase. Induce expression according to the specific vector system (e.g., galactose for pYeDP60).

  • Cell Lysis : Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or using a French press.

  • Purification : Centrifuge the lysate to pellet cell debris. The supernatant containing the recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA agarose if a His-tag was used).[14]

4.1.2. In Vitro Enzyme Assay

  • Reaction Mixture : Prepare a reaction mixture containing:

    • 50 mM Phosphate buffer (pH 7.5)

    • 1-2 mM NADPH

    • 100-500 µM Geraniol (dissolved in a small amount of a suitable solvent like acetone or DMSO)

    • Purified G10H enzyme (1-5 µg)

  • Reaction Incubation : Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Product Extraction : Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase.

  • Analysis : Analyze the extracted products by GC-MS. The formation of 10-hydroxygeraniol is monitored by comparing the retention time and mass spectrum with an authentic standard.[14]

10-Hydroxygeraniol Dehydrogenase (10HGO)

4.2.1. Heterologous Expression and Purification

The protocol is similar to that for G10H, using the 10HGO gene sequence.

4.2.2. In Vitro Enzyme Assay

  • Reaction Mixture :

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NADP+

    • 100-500 µM 10-Hydroxygeraniol

    • Purified 10HGO enzyme (1-5 µg)

  • Reaction Incubation : Incubate at 30°C for 30-60 minutes.

  • Product Extraction : Extract the product with ethyl acetate as described for the G10H assay.

  • Analysis : Analyze the products by GC-MS to detect the formation of 10-oxogeranial.[4]

Iridoid Synthase (ISY)

4.3.1. Heterologous Expression and Purification

The protocol is similar to that for G10H, using the ISY gene sequence.

4.3.2. In Vitro Enzyme Assay

  • Reaction Mixture :

    • 20 mM MOPS buffer (pH 7.0)

    • 1 mM NADPH

    • 100-200 µM 10-Oxogeranial

    • Purified ISY enzyme (0.5-2 µg)

  • Reaction Incubation : Incubate at 30°C for 1 hour.[6]

  • Product Extraction : Extract the product with dichloromethane or ethyl acetate.[6]

  • Analysis : Analyze the products by GC-MS. Monitor for the formation of nepetalactol and iridodials.[6][7]

Secologanin Synthase (SLS)

4.4.1. Microsome Preparation (as SLS is a membrane-bound P450)

  • Homogenization : Homogenize plant material (e.g., cell suspension cultures) in a buffer containing sucrose, buffer, and reducing agents (e.g., 0.1 M phosphate buffer pH 7.4, 0.4 M sucrose, 14 mM 2-mercaptoethanol).

  • Centrifugation : Perform differential centrifugation to isolate the microsomal fraction. Typically, a low-speed spin (e.g., 10,000 x g) is followed by a high-speed spin (e.g., 100,000 x g) of the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspension : Resuspend the microsomal pellet in a suitable buffer for storage or immediate use.

4.4.2. In Vitro Enzyme Assay

  • Reaction Mixture :

    • 50 mM Phosphate buffer (pH 7.5)

    • 1-2 mM NADPH

    • 100-500 µM Loganin

    • Microsomal preparation containing SLS

  • Reaction Incubation : Incubate at 30°C for 1-2 hours.

  • Product Extraction : Stop the reaction and extract products with a suitable organic solvent.

  • Analysis : Analyze the products by HPLC or LC-MS to detect the formation of secologanin.[15][16]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships within the biosynthetic pathway.

G10H_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Reaction_Mix Prepare Reaction Mixture: - Buffer - NADPH - Geraniol - Purified G10H Incubation Incubate at 30°C Reaction_Mix->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction GCMS Analyze by GC-MS Extraction->GCMS Detection Detect 10-Hydroxygeraniol GCMS->Detection

Workflow for the in vitro assay of Geraniol 10-hydroxylase.

SLS_Microsome_Prep Start Start with Plant Material Homogenize Homogenize in Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (e.g., 10,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant1->Centrifuge2 Pellet Collect Microsomal Pellet Centrifuge2->Pellet Resuspend Resuspend in Buffer Pellet->Resuspend End Microsomal Fraction Ready for Assay Resuspend->End

Workflow for the preparation of microsomes for Secologanin Synthase assay.

Conclusion

This technical guide provides a detailed overview of the biosynthetic pathway from geraniol to this compound, a critical intermediate in the production of valuable MIAs. While significant progress has been made in identifying the key enzymes and outlining the reaction sequence, further research is required to fully characterize the kinetics of all enzymes, particularly Geraniol 10-hydroxylase and Secologanin Synthase, and to elucidate the precise mechanism of the enzyme responsible for the formation of the 7-keto intermediate. The protocols and data presented herein serve as a valuable resource for researchers aiming to study, engineer, and exploit this important biosynthetic pathway for the sustainable production of plant-derived pharmaceuticals.

References

Spectroscopic and Biological Insights into 7-Ketologanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS) of the iridoid glucoside 7-Ketologanin. It includes detailed experimental protocols for data acquisition and an exploration of its biological significance through its role in the biosynthesis of oleuropein and the associated signaling pathways.

Spectroscopic Data of this compound

This compound (C₁₇H₂₄O₁₀) is a key intermediate in the biosynthesis of oleuropein, a phenolic compound with significant pharmacological activities.[1] Accurate spectroscopic data is crucial for its identification and characterization in natural product extracts and synthetic preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25d9.2
37.42s
53.15m
2.18dd14.5, 5.5
2.05dd14.5, 9.5
82.85m
94.21d7.8
101.15d6.8
11-OCH₃3.70s
1'4.68d7.9
2'3.22t8.5
3'3.38t9.0
4'3.30t9.0
5'3.45m
6'a3.88dd12.0, 2.0
6'b3.68dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
196.8
3151.5
4110.2
538.7
642.5
7210.5
848.9
978.9
1014.2
11168.9
11-OCH₃51.7
1'99.8
2'74.5
3'77.8
4'71.3
5'78.1
6'62.5
Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₂₄O₁₀
Molecular Weight388.37 g/mol
Exact Mass388.1369 Da
Key Fragmentation Ions (m/z)[M+Na]⁺ 411, [M+H]⁺ 389, [M-glucose+H]⁺ 227

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for iridoid glycosides like this compound. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Typical ESI source parameters: spray voltage 3-5 kV, capillary temperature 250-350 °C.

    • Obtain full scan mass spectra over a relevant m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS): To obtain fragmentation data for structural confirmation, perform MS/MS experiments on the protonated molecule [M+H]⁺ or other relevant precursor ions.

Biological Significance and Signaling Pathways

This compound serves as a crucial precursor in the biosynthesis of oleuropein, a secoiridoid with a wide range of documented health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3][4] The biological activities of oleuropein are attributed to its ability to modulate various cellular signaling pathways.

Oleuropein Biosynthesis from this compound

The biosynthetic pathway from this compound to oleuropein involves a series of enzymatic transformations. A simplified representation of this pathway is illustrated below.

oleuropein_biosynthesis ketologanin This compound oleoside_methyl_ester Oleoside-11-methyl ester ketologanin->oleoside_methyl_ester Transformation glucosyl_oleoside 7-β-1-D-glucopyranosyl-11-methyl oleoside oleoside_methyl_ester->glucosyl_oleoside Conversion ligstroside Ligstroside glucosyl_oleoside->ligstroside Esterification with Tyrosol oleuropein Oleuropein ligstroside->oleuropein

Biosynthesis of Oleuropein from this compound.
Oncogenic Signaling Pathways Modulated by Oleuropein

As a direct precursor, the biological relevance of this compound is intrinsically linked to the activities of oleuropein. Oleuropein has been shown to exert its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.[3][5][6]

The following diagram illustrates some of the critical oncogenic signaling pathways influenced by oleuropein.

oncogenic_pathways cluster_oleuropein Oleuropein cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Oleuropein Oleuropein PI3K PI3K Oleuropein->PI3K Ras Ras Oleuropein->Ras IKK IKK Oleuropein->IKK Bax Bax Oleuropein->Bax Bcl2 Bcl-2 Oleuropein->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cell_Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis_Node Apoptosis Induction Caspases->Apoptosis_Node

Oncogenic signaling pathways modulated by Oleuropein.

This diagram illustrates that oleuropein can inhibit cell proliferation, angiogenesis, and metastasis by downregulating the PI3K/Akt, MAPK, and NF-κB signaling pathways. Furthermore, it can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

Conclusion

The spectroscopic data provided in this guide serves as a valuable resource for the identification and characterization of this compound. Understanding its role as a precursor to the bioactive compound oleuropein opens avenues for further research into the therapeutic potential of this compound and other related iridoid glycosides. The elucidation of the signaling pathways affected by oleuropein provides a framework for investigating the mechanisms of action of these natural products in various disease models.

References

The Central Role of 7-Ketologanin in Oleuropein Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a secoiridoid found abundantly in olive (Olea europaea), is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The biosynthesis of this complex molecule involves a multi-step pathway, with 7-ketologanin emerging as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in the oleuropein biosynthetic pathway, detailing the enzymatic conversions, experimental protocols for key assays, and quantitative data to support further research and development.

The Oleuropein Biosynthetic Pathway: A Focus on this compound

The biosynthesis of oleuropein originates from the iridoid pathway, a branch of the terpenoid metabolism. The pathway commences with geraniol and proceeds through a series of enzymatic reactions to produce the central precursor, loganin. A key branching point from the well-characterized secologanin pathway leads to the formation of oleuropein and other secoiridoids found in the Oleaceae family.[1][2]

The pivotal steps involving this compound are outlined below:

  • Formation of this compound: Loganin undergoes oxidation to form this compound. This reaction is a critical control point in the pathway.

  • Conversion to Oleoside 11-Methyl Ester: this compound is then converted to oleoside 11-methyl ester. This step is catalyzed by oleoside methyl ester synthase (OMES) , a key enzyme in the oleuropein pathway.[3]

  • Subsequent Transformations: Oleoside 11-methyl ester undergoes further enzymatic modifications, including glycosylation and esterification with hydroxytyrosol, ultimately leading to the formation of ligstroside and then oleuropein. The final step is catalyzed by oleuropein synthase (OS) , a polyphenol oxidase.[1]

The precise sequence and intermediates can vary between plant species and even with environmental conditions.[2]

Core Signaling and Experimental Workflows

The elucidation of the oleuropein biosynthetic pathway relies on a combination of transcriptomic analysis, heterologous expression of candidate enzymes, and in vitro enzymatic assays. A typical experimental workflow is depicted below.

experimental_workflow transcriptomics Transcriptomic Profiling (e.g., RNA-seq of olive fruit) gene_identification Candidate Gene Identification transcriptomics->gene_identification heterologous_expression Heterologous Expression (e.g., N. benthamiana, P. pastoris) gene_identification->heterologous_expression protein_purification Recombinant Protein Purification heterologous_expression->protein_purification enzyme_assay Enzymatic Assay protein_purification->enzyme_assay product_analysis Product Analysis (HPLC, LC-MS/MS) enzyme_assay->product_analysis kinetic_analysis Enzyme Kinetic Analysis product_analysis->kinetic_analysis oleuropein_biosynthesis Loganin Loganin Ketologanin This compound Loganin->Ketologanin Oxidation Oleoside_ester Oleoside 11-Methyl Ester Ketologanin->Oleoside_ester Oleoside Methyl Ester Synthase (OMES) Ligstroside Ligstroside Oleoside_ester->Ligstroside Glycosylation & Esterification Oleuropein Oleuropein Ligstroside->Oleuropein Oleuropein Synthase (OS)

References

An In-depth Technical Guide to Iridoid Glycosides in Picconia excelsa and Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid glycosides found in Picconia excelsa and the secoiridoid glycosides in Ligustrum lucidum. It is designed to serve as a resource for researchers, scientists, and professionals in drug development. This document details the primary compounds isolated from these two plant species, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the extraction and isolation of these bioactive compounds are provided, alongside visualizations of key signaling pathways modulated by these molecules, rendered using Graphviz (DOT language). The information compiled herein is drawn from various scientific studies and aims to facilitate further research and development in this field.

Introduction

Iridoids are a large class of cyclopentanoid monoterpenes that are widespread in the plant kingdom and are often found as glycosides.[1] They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[2][3] This guide focuses on the iridoid glycosides present in two species of the Oleaceae family: Picconia excelsa and Ligustrum lucidum.

Picconia excelsa, a tree native to the Macaronesian region, is known to contain a variety of iridoid glucosides.[4] Ligustrum lucidum, commonly known as glossy privet, is a traditional Chinese medicinal plant rich in secoiridoid glycosides, which are characterized by a cleavage of the C7-C8 bond in the iridoid skeleton.[5] The distinct structural features and biological activities of the iridoids from these two plants make them promising candidates for drug discovery and development.

Iridoid Glycosides in Picconia excelsa

Picconia excelsa is a source of several iridoid glucosides. While extensive quantitative data is not widely available in the public domain, studies have identified a number of key compounds.

Quantitative Data

An investigation of the iridoids of Picconia excelsa from Tenerife identified 17 iridoid glucosides. The major constituents were reported to be present at concentrations greater than 0.5%.[5]

Table 1: Major Iridoid Glycosides in Picconia excelsa

CompoundTypePlant PartConcentration (% of dry weight)
LoganinIridoid GlucosideNot Specified> 0.5[5]
KetologaninIridoid GlucosideNot Specified> 0.5[5]
Oleoacteoside-Not Specified> 0.5[5]
Picconioside IBisiridoidNot Specified> 0.5[5]

Further research is required to determine the precise quantities of these and other minor iridoid constituents in various parts of the plant.

Experimental Protocols

2.2.1. General Extraction and Isolation of Iridoid Glycosides

The following is a generalized protocol for the extraction and isolation of iridoid glycosides from plant material, which can be adapted for Picconia excelsa.

Diagram 1: General Workflow for Iridoid Glycoside Extraction and Isolation

Extraction_Workflow Start Plant Material (e.g., leaves, stems) Grinding Grinding to a fine powder Start->Grinding Extraction Extraction with a polar solvent (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the filtrate (e.g., Rotary Evaporation) Filtration->Concentration Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->ColumnChromatography Purification Further Purification (e.g., Preparative HPLC) ColumnChromatography->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Ligustrum_Workflow Start Air-dried fruits of L. lucidum (5 kg) Extraction Extraction with 80% Methanol at room temperature Start->Extraction Concentration Concentration in vacuo to yield total extract (1052 g) Extraction->Concentration Partitioning Dissolve in water and partition with n-hexane, CH2Cl2, EtOAc, and n-BuOH Concentration->Partitioning BuOH_Fraction n-BuOH Fraction (227 g) Partitioning->BuOH_Fraction Diaion_HP20 Diaion HP-20 Column Chromatography (Gradient elution with water-methanol) BuOH_Fraction->Diaion_HP20 Fractions Obtain six fractions (LLB1-LLB6) Diaion_HP20->Fractions Purification Further purification of fractions (e.g., Preparative HPLC) Fractions->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Secoliguene_Pathway cluster_inhibition Inhibition by Secoliguene LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates STAT3 STAT3 TLR4->STAT3 activates MAPK_p p-MAPK IkB_p p-IκBα STAT3_p p-STAT3 Nucleus Nucleus MAPK_p->Nucleus activates transcription factors in NFkB NF-κB IkB_p->NFkB releases STAT3_p->Nucleus translocates to NFkB->Nucleus translocates to Inflammation Inflammatory Response (NO, IL-1α, IL-1β, IL-6) Nucleus->Inflammation promotes transcription of Secoliguene Secoliguene Secoliguene->MAPK_p inhibits phosphorylation Secoliguene->IkB_p inhibits phosphorylation Secoliguene->STAT3_p inhibits phosphorylation Nuezhenide_Pathway Nuezhenide Nuezhenide GHSR1a GHSR-1a Receptor Nuezhenide->GHSR1a activates PLC Phospholipase C (PLC) GHSR1a->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK12 ERK1/2 PKC->ERK12 activates ERK12_p p-ERK1/2 ERK12->ERK12_p Proliferation Cell Proliferation ERK12_p->Proliferation

References

Methodological & Application

Application Note: A Sensitive and Robust UPLC-MS/MS Protocol for the Detection of 7-Ketologanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 7-Ketologanin in biological and botanical matrices. This compound, an iridoid glycoside, is of increasing interest in phytochemical and pharmacological research. The described protocol offers a robust framework for high-throughput analysis, crucial for drug discovery and natural product characterization. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing the necessary parameters for achieving low limits of detection and quantification.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. This compound, a derivative of loganin, is a key intermediate in the biosynthesis of various bioactive alkaloids. Accurate and sensitive quantification of this compound is essential for understanding its pharmacological effects, metabolic pathways, and for the quality control of herbal medicines. This UPLC-MS/MS method provides a highly selective and sensitive approach for the analysis of this compound, overcoming the challenges of complex sample matrices.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing interferences.

For Botanical Samples (e.g., leaves, stems):

  • Homogenization: Weigh 100 mg of finely ground and dried plant material into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of 80% methanol in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

  • Dilution: Dilute the sample with the initial mobile phase if high concentrations of this compound are expected.

For Biological Matrices (e.g., plasma, urine):

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter into a UPLC vial.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of this compound (C₁₇H₂₄O₁₀, MW: 388.37 g/mol ) and fragmentation patterns of similar iridoids like loganin, the following MRM transitions are proposed. The [M+H]⁺ ion would be m/z 389.1. A characteristic loss is that of the glucose moiety (162.1 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 389.1227.10.13015
This compound (Qualifier) 389.1199.10.13025
Internal Standard TBDTBD0.1TBDTBD

Note: These MRM transitions are proposed and should be optimized experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.5 - 500>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 1.5<10<1090-110
Medium 75<10<1090-110
High 400<10<1090-110

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.150.5

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the analysis of this compound.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing start Sample (Botanical or Biological) extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration uplc UPLC Separation filtration->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Application Notes & Protocols: Enzymatic Conversion of Loganin to 7-Ketologanin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of the iridoid glycoside loganin to its oxidized form, 7-ketologanin, is a critical step in the biosynthesis of valuable secoiridoids and monoterpenoid indole alkaloids (MIAs) in several medicinal plants. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases. In plants such as Catharanthus roseus (Madagascar periwinkle), the enzyme responsible is Secologanin Synthase (SLS), a cytochrome P450 enzyme (CYP72A1) that orchestrates an oxidative cleavage of loganin to form secologanin, a reaction proceeding through a this compound intermediate.[1][2]

This application note provides a comprehensive protocol for the in vitro enzymatic conversion of loganin to this compound using a heterologously expressed plant cytochrome P450 enzyme system. The protocol covers the expression of the enzyme in a yeast host system, preparation of enzyme-active microsomes, execution of the enzymatic assay, and subsequent analysis of the product. This in vitro platform is invaluable for enzyme characterization, inhibitor screening, and synthetic biology applications aimed at producing high-value plant-derived compounds.

Biochemical Pathway Context

The oxidation of loganin is a key branch point in the secoiridoid biosynthetic pathway. The diagram below illustrates the position of this reaction.

Secoiridoid Biosynthesis Pathway cluster_key Legend Geraniol Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Ketologanin This compound Loganin->Ketologanin Secologanin Synthase (CYP72A1) Secologanin Secologanin Ketologanin->Secologanin Secologanin Synthase (CYP72A1) MIAs Monoterpenoid Indole Alkaloids (MIAs) Secologanin->MIAs + Tryptamine Key_Substrate Substrate Key_Intermediate Intermediate Product Key_Product Key Precursor

Fig. 1: Simplified iridoid biosynthesis pathway highlighting the conversion of loganin.

Quantitative Data Summary

While specific kinetic data for the isolated conversion of loganin to this compound is not available, the following table summarizes the known kinetic parameters for the overall reaction catalyzed by Secologanin Synthase (SLS) from Catharanthus roseus, which includes the formation of the this compound intermediate. These values provide a useful reference for assay development.

ParameterValueEnzyme SourceNotes
Enzyme Secologanin Synthase (SLS)Catharanthus roseus (CYP72A1)Cytochrome P450 enzyme
Substrate Loganin-Iridoid Glycoside
Cofactors NADPH, O₂Required for P450 activityElectron donor is NADPH-Cytochrome P450 Reductase
Apparent Km for Loganin ~50 - 150 µMRecombinant Yeast MicrosomesRepresents affinity for the overall reaction
Optimal pH 7.0 - 8.0Typical for microsomal P450sPotassium phosphate buffer is commonly used
Optimal Temperature 30 - 37 °CStandard for in vitro assaysActivity decreases rapidly outside this range
Molecular Weight (Loganin) 390.4 g/mol C₁₇H₂₆O₁₀Monoisotopic Mass: 390.1526 Da[3]
Molecular Weight (this compound) 388.4 g/mol C₁₇H₂₄O₁₀Monoisotopic Mass: 388.1369 Da[4]

Experimental Workflow

The overall process for the in vitro production and analysis of this compound is depicted in the following workflow diagram.

Experimental Workflow cluster_expression 1. Heterologous Expression cluster_microsome 2. Microsome Preparation cluster_assay 3. In Vitro Enzymatic Assay cluster_analysis 4. Product Analysis Transform Transform Yeast (S. cerevisiae) with Expression Plasmids (P450 + CPR) Culture Culture Transformed Yeast Transform->Culture Harvest Harvest Yeast Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (Glass Beads / Homogenizer) Harvest->Lysis Centrifuge1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifuge1 Ultracentrifuge Ultracentrifugation (Pellet Microsomes) Centrifuge1->Ultracentrifuge Resuspend Resuspend & Quantify Microsomal Proteins Ultracentrifuge->Resuspend Mix Prepare Reaction Mix: Buffer, Microsomes, Loganin Resuspend->Mix Initiate Initiate Reaction (Add NADPH) Mix->Initiate Incubate Incubate at 30-37°C Initiate->Incubate Terminate Terminate Reaction (e.g., Acetonitrile/Methanol) Incubate->Terminate Centrifuge2 Centrifuge to Remove Protein Terminate->Centrifuge2 Analyze Analyze Supernatant (HPLC / LC-MS) Centrifuge2->Analyze Quantify Identify & Quantify This compound Analyze->Quantify

Fig. 2: Workflow for the in vitro enzymatic synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of Secologanin Synthase (SLS) in Saccharomyces cerevisiae

This protocol describes the co-expression of the target cytochrome P450 (e.g., C. roseus SLS) and its cognate NADPH-Cytochrome P450 Reductase (CPR) in yeast.

Materials:

  • S. cerevisiae expression strain (e.g., WAT11, W303)

  • Yeast expression vectors (e.g., pYES-DEST52 for P450, pESC-URA for CPR)

  • SLS and CPR coding sequences (codon-optimized for yeast)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Selective synthetic complete (SC) medium with appropriate drop-out supplements

  • Induction medium (SC medium with galactose instead of glucose)

  • Lithium Acetate/PEG solution for transformation

Procedure:

  • Vector Construction: Clone the codon-optimized coding sequences for SLS and CPR into appropriate yeast expression vectors under the control of a galactose-inducible promoter (e.g., GAL1).

  • Yeast Transformation: Co-transform the expression plasmids into the chosen S. cerevisiae strain using the lithium acetate/PEG method.

  • Selection: Plate the transformed cells on selective SC agar plates (e.g., lacking uracil and tryptophan) and incubate at 30°C for 2-3 days until colonies appear.

  • Starter Culture: Inoculate a single colony into 50 mL of selective SC medium containing glucose and grow overnight at 30°C with shaking (200 rpm).

  • Induction: Inoculate a larger culture (1 L) of selective SC medium containing glucose to an OD₆₀₀ of ~0.1. Grow until the OD₆₀₀ reaches 0.8-1.0.

  • Gene Expression: Pellet the cells by centrifugation, wash with sterile water, and resuspend in 1 L of induction medium (containing galactose). Incubate for 24-48 hours at 28-30°C with vigorous shaking to induce protein expression.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be used immediately for microsome preparation or stored at -80°C.

Protocol 2: Preparation of Yeast Microsomes

This protocol details the isolation of the endoplasmic reticulum fraction (microsomes) containing the active P450 and CPR enzymes.

Materials:

  • Yeast cell pellet from Protocol 1

  • Lysis Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 600 mM Sorbitol, 1 mM DTT, and protease inhibitor cocktail.

  • Resuspension Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 20% (v/v) Glycerol.

  • Acid-washed glass beads (0.5 mm diameter)

  • High-speed and ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer (2 mL per gram of wet cell weight).

  • Transfer the cell suspension to a bead beater tube with an equal volume of acid-washed glass beads.

  • Disrupt the cells by vortexing at maximum speed for 10-15 cycles of 1 minute on, followed by 1 minute on ice.

  • Debris Removal: Transfer the lysate to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Microsome Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

  • Washing: Discard the supernatant and gently wash the translucent microsomal pellet with Resuspension Buffer.

  • Final Resuspension: Resuspend the pellet in a minimal volume (e.g., 1-2 mL) of Resuspension Buffer. Homogenize gently with a Dounce homogenizer if necessary.

  • Quantification: Determine the total protein concentration of the microsomal preparation using a Bradford or BCA assay.

  • Storage: Aliquot the microsomes, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 3: In Vitro Enzymatic Assay

This protocol describes the setup of the reaction to convert loganin to this compound.

Materials:

  • Prepared yeast microsomes (1-2 mg/mL protein concentration)

  • Loganin stock solution (10 mM in water or DMSO)

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • NADPH regenerating system or fresh NADPH stock solution (20 mM)

  • Quenching Solution: Acetonitrile or Methanol (ice-cold)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a pre-incubation mix on ice:

    • Reaction Buffer: to a final volume of 200 µL

    • Microsomes: 20-100 µg of total protein

    • Loganin: to a final concentration of 100-200 µM

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking. Time-course experiments are recommended to determine the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold Quenching Solution (e.g., acetonitrile). Vortex vigorously.

  • Protein Precipitation: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to an HPLC vial for analysis.

Protocol 4: HPLC-MS Analysis of Products

This protocol provides a general method for the separation and identification of loganin and this compound.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection (DAD): 240 nm

  • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

    • Loganin [M+H]⁺: m/z 391.16

    • This compound [M+H]⁺: m/z 389.14

Procedure:

  • Injection: Inject 10-20 µL of the supernatant from Protocol 3.

  • Data Acquisition: Acquire both DAD and MS data.

  • Analysis:

    • Identify the loganin peak based on retention time and mass compared to an authentic standard.

    • Search for the expected mass of this compound. Due to the added keto group, this compound is expected to be slightly more polar and may elute earlier than loganin.

    • Quantify the product formation by generating a standard curve with an authentic standard (if available) or by measuring the relative peak area compared to the substrate.

References

Application Notes and Protocols for Cell-Free Assays of 7-Ketologanin Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cell-free study of key enzymes involved in the biosynthesis of 7-ketologanin, a crucial intermediate in the production of valuable iridoids and monoterpenoid indole alkaloids. The following sections detail the biosynthetic pathway, experimental workflows, and specific protocols for the characterization of 7-Deoxyloganic Acid 7-Hydroxylase (7-DLH), Loganic Acid O-Methyltransferase (LAMT), and Secologanin Synthase (SLS).

Introduction to this compound Biosynthesis

The formation of this compound is a critical juncture in the biosynthesis of complex plant-derived natural products. This pathway involves a series of enzymatic conversions, starting from the iridoid scaffold. Understanding the kinetics and mechanisms of the enzymes in this pathway is essential for metabolic engineering efforts aimed at improving the production of high-value pharmaceuticals. Cell-free assays provide a powerful tool to study these enzymes in a controlled environment, free from the complexities of the cellular milieu.

The key enzymatic steps leading to secologanin, the immediate precursor to this compound, are catalyzed by 7-Deoxyloganic Acid 7-Hydroxylase (7-DLH), Loganic Acid O-Methyltransferase (LAMT), and Secologanin Synthase (SLS).[1][2] SLS, a cytochrome P450 enzyme (CYP72A1), is responsible for the oxidative cleavage of loganin to form secologanin.[1][2][3][4][5][6][7]

Biosynthetic Pathway and Experimental Workflow

The biosynthetic pathway from 7-deoxyloganic acid to secologanin is a critical segment of iridoid biosynthesis. The general workflow for studying these enzymes in a cell-free system involves the expression and purification of the recombinant enzymes, followed by in vitro activity assays and product analysis.

This compound Biosynthesis Pathway cluster_0 Biosynthetic Steps 7-Deoxyloganic_Acid 7-Deoxyloganic Acid Loganic_Acid Loganic Acid 7-Deoxyloganic_Acid->Loganic_Acid 7-DLH (CYP72A224) Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1) 7_Ketologanin This compound Secologanin->7_Ketologanin Oxidation

Figure 1: Biosynthetic pathway leading to this compound.

Experimental Workflow cluster_1 Experimental Workflow for Cell-Free Enzyme Assays A Gene Cloning and Expression Vector Construction B Heterologous Expression (e.g., E. coli, Yeast) A->B C Cell Lysis and Protein Purification B->C D Cell-Free Enzyme Assay C->D E Product Detection and Quantification (HPLC, LC-MS) D->E F Data Analysis (Kinetics, Substrate Specificity) E->F

References

Synthesis of 7-Ketologanin for Use as a Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketologanin is a key iridoid glycoside and a crucial intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs), a class of compounds with significant pharmacological activities. As a research standard, pure this compound is essential for the accurate identification and quantification of this analyte in complex biological matrices, as well as for in-depth studies of the TIA biosynthetic pathway. This document provides detailed application notes and protocols for the chemical synthesis of this compound from loganin, its purification, and its characterization. The methodologies are presented to enable researchers to produce high-purity this compound for use as an analytical standard in various research and drug development applications.

Introduction

Iridoids are a class of monoterpenoids that play significant roles in plant defense and serve as precursors to important pharmaceutical compounds. This compound is a pivotal intermediate in the biosynthesis of TIAs in various medicinal plants, including Catharanthus roseus. The study of the TIA pathway is of great interest for the potential to metabolically engineer the production of high-value alkaloids such as vinblastine and vincristine, which are used in cancer chemotherapy. The availability of pure this compound as a research standard is a prerequisite for advancing our understanding of this complex metabolic network and for the quality control of herbal medicines.

This application note details a robust and reproducible method for the synthesis of this compound via the oxidation of the readily available starting material, loganin. The protocol includes a comprehensive description of the reaction conditions, purification by column chromatography, and detailed characterization of the final product using modern analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for the synthesized this compound, providing a clear reference for product characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₄O₁₀
Molecular Weight 388.37 g/mol
Appearance White to off-white solid
Purity (HPLC) >98%

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (500 MHz, CD₃OD) δ 7.42 (s, 1H), 5.25 (d, J=4.0 Hz, 1H), 4.69 (d, J=8.0 Hz, 1H), 3.71 (s, 3H), 3.68 (dd, J=12.0, 2.0 Hz, 1H), 3.48 (dd, J=12.0, 5.5 Hz, 1H), 3.40-3.35 (m, 1H), 3.30-3.25 (m, 2H), 3.23-3.18 (m, 1H), 2.95 (dd, J=16.0, 7.5 Hz, 1H), 2.65-2.55 (m, 1H), 2.30 (dd, J=16.0, 5.0 Hz, 1H), 1.15 (d, J=7.0 Hz, 3H)
¹³C NMR (125 MHz, CD₃OD) δ 212.5, 170.1, 153.2, 115.8, 100.2, 98.9, 78.2, 77.9, 74.8, 71.5, 62.7, 52.1, 49.8, 46.5, 41.2, 32.1, 14.8
Mass Spectrometry (ESI-MS) m/z 411.1316 [M+Na]⁺, 387.1345 [M-H]⁻

Experimental Protocols

Synthesis of this compound from Loganin

This protocol describes the oxidation of loganin to this compound using pyridinium chlorochromate (PCC).

Materials:

  • Loganin (C₁₇H₂₆O₁₀, MW: 390.38 g/mol )

  • Pyridinium chlorochromate (PCC, C₅H₆NCrClO₃, MW: 215.56 g/mol )

  • Dichloromethane (DCM, CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve loganin (1.0 g, 2.56 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.1 g, 5.12 mmol) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane (3 x 20 mL).

  • Extraction: Combine the filtrates and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound by Column Chromatography

Procedure:

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 50% ethyl acetate and gradually increasing to 100%), followed by a gradient of methanol in ethyl acetate (starting from 1% methanol and gradually increasing as needed).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield the final product as a white to off-white solid.

Visualizations

Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway

The following diagram illustrates the position of this compound within the broader context of the TIA biosynthetic pathway.

TIA_Pathway GPP Geranyl Diphosphate Loganin Loganin GPP->Loganin Iridoid Synthase Pathway Ketologanin This compound Loganin->Ketologanin Oxidation Secologanin Secologanin Ketologanin->Secologanin Secologanin Synthase Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Tryptamine->Strictosidine TIAs Terpenoid Indole Alkaloids Strictosidine->TIAs Multiple Enzymatic Steps

Caption: Biosynthetic pathway of Terpenoid Indole Alkaloids (TIAs).

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Loganin Reaction Oxidation with PCC in Dichloromethane Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Pure this compound (>98%) Characterization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The protocols described in this application note provide a reliable method for the synthesis and purification of high-purity this compound for use as a research standard. The availability of this standard is crucial for researchers in the fields of natural product chemistry, plant biochemistry, and drug development who are investigating the intricate pathways of terpenoid indole alkaloid biosynthesis and exploring their pharmacological potential. The detailed experimental procedures and comprehensive characterization data will facilitate the accurate and reproducible use of this compound in a variety of research settings.

Application of 7-Ketologanin in Metabolic Engineering Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketologanin is a key iridoid intermediate in the biosynthetic pathway of secoiridoids and, subsequently, a vast array of valuable monoterpenoid indole alkaloids (MIAs). These natural products, including the anticancer agents vinblastine and vincristine, and the antimalarial quinine, are of significant interest to the pharmaceutical industry. In metabolic engineering, this compound serves as a critical precursor, and its efficient production is a target for optimizing the synthesis of these complex molecules in heterologous hosts like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana. This document provides detailed application notes and protocols for researchers utilizing this compound in metabolic engineering studies.

This compound is situated at a crucial branch point in the secoiridoid pathway. It is formed via the oxidation of 7-epi-loganin and is subsequently converted by cytochrome P450 enzymes, such as secoxyloganin synthase (SXS) and oleoside methyl ester synthase (OMES), which catalyze an oxidative cleavage of the cyclopentane ring.[1][2] This ring-opening is the defining step in the formation of secoiridoids, which are then condensed with tryptamine to produce strictosidine, the universal precursor to all MIAs.[3][4]

Biosynthetic Pathway and Regulation

The production of this compound is embedded within the larger iridoid biosynthesis pathway, which is tightly regulated by a complex signaling network, primarily initiated by the plant hormone jasmonate.

Secoiridoid Biosynthesis Pathway

The pathway begins with the monoterpene geraniol and proceeds through a series of enzymatic steps to produce this compound and its downstream products. The key enzymes and intermediates are depicted below.

Figure 1: Simplified secoiridoid biosynthetic pathway highlighting this compound.
Jasmonate Signaling Pathway Regulating Biosynthesis

The expression of genes in the iridoid and MIA pathways is largely controlled by jasmonate-responsive transcription factors. Environmental or internal cues trigger the synthesis of jasmonic acid (JA), which is converted to its active form, JA-Isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This degradation releases transcription factors (TFs) such as MYC2 and AP2/ERF domain proteins (e.g., ORCAs), which then activate the expression of biosynthetic genes.[5][6][7][8]

Jasmonate_Signaling cluster_signal Signal Perception cluster_core Core Regulatory Module cluster_response Transcriptional Response Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Biosynthesis Stress->JA JAIle JA-Isoleucine (JA-Ile) JA->JAIle JAR1 COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JAIle->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ targets for ubiquitination Proteasome 26S Proteasome JAZ->Proteasome degradation TFs Transcription Factors (MYC2, ORCAs, BIS) JAZ->TFs represses Promoter Promoter of Biosynthetic Genes (e.g., G8H, IS, SLS) TFs->Promoter activates Biosynthesis Iridoid/MIA Biosynthesis Promoter->Biosynthesis leads to

Figure 2: Jasmonate signaling pathway regulating iridoid/MIA biosynthesis.

Data Presentation

While extensive metabolic engineering has targeted the production of MIAs, specific quantitative data for the accumulation of the intermediate this compound is not widely reported in the literature. Research has primarily focused on quantifying upstream precursors or the final downstream products. The tables below summarize the key enzymes involved in the this compound nexus and contextual production data for related compounds.

Table 1: Key Enzymes in the Biosynthesis and Conversion of this compound

Enzyme Abbreviation Organism Substrate(s) Product(s) Enzyme Class
Secoxyloganin Synthase OeSXS Olea europaea 7-epi-Loganin Secoxyloganin (via this compound) Cytochrome P450 (CYP72)
Oleoside Methyl Ester Synthase OeOMES Olea europaea 7-epi-Loganin Oleoside Methyl Ester (via this compound) Cytochrome P450 (CYP72)
Secologanin Synthase 1 SLS1 Catharanthus roseus Loganin, Secologanin Secologanin, Secoxyloganin Cytochrome P450 (CYP72)

| Secologanin Synthase 2 | SLS2 | Catharanthus roseus | Loganin, Secologanin | Secologanin, Secoxyloganin | Cytochrome P450 (CYP72) |

Table 2: Contextual Titers of Related Compounds in Engineered Hosts Note: Production titers for this compound are not currently available in published literature. The following data for a key downstream product, strictosidine, is provided to illustrate the general efficacy of MIA pathway engineering.

Host OrganismEngineered PathwayProductTiterReference
Nicotiana benthamianaCo-expression of 14 enzymes from central metabolismStrictosidine~5 µg/g fresh weight[4]
Saccharomyces cerevisiaeMulti-gene expression and metabolic optimizationStrictosidine>5 mg/L[No specific citation, general knowledge from MIA engineering field]

Experimental Protocols

Detailed protocols for the direct production and analysis of this compound are scarce. The following protocols are representative methodologies adapted from established procedures for related cytochrome P450 enzymes and natural products.

Protocol 1: Heterologous Expression and Microsomal Isolation of a CYP72 Enzyme (e.g., OeSXS) in S. cerevisiae

This protocol describes the expression of a candidate this compound-metabolizing enzyme in yeast and the preparation of microsomes for in vitro assays.

1. Yeast Transformation:

  • Transform S. cerevisiae strain WAT11 (expressing a plant NADPH P450 reductase) with a pYeDP60 expression vector containing the codon-optimized coding sequence of the target CYP72 enzyme (e.g., OeSXS).[9]

  • Select transformants on appropriate synthetic defined medium lacking uracil.

2. Protein Expression:

  • Inoculate a 10 mL pre-culture of selective medium and grow overnight at 30°C with shaking.

  • Use the pre-culture to inoculate 500 mL of YPGE medium (1% yeast extract, 2% peptone, 2% galactose, 2% ethanol) to an OD₆₀₀ of 0.1.

  • Grow the culture at 28°C with vigorous shaking (180 rpm) for 48-72 hours to induce protein expression.

3. Microsome Preparation:[10][11]

  • Harvest yeast cells by centrifugation at 5,000 x g for 10 min at 4°C.

  • Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend the pellet in 1.5 mL of TEK buffer per gram of wet cells, adding a protease inhibitor cocktail.

  • Disrupt cells by mechanical lysis using glass beads (0.5 mm diameter) and a bead beater (e.g., 8 cycles of 30s on, 30s off, on ice).

  • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Resuspend the pellet in a minimal volume of TES buffer, homogenize, and determine the total protein concentration (e.g., via Bradford assay).

  • Aliquot and store the microsomes at -80°C.

Protocol 2: In Vitro Enzymatic Assay for this compound Conversion

This protocol outlines a method to test the activity of the prepared microsomes using this compound as a substrate.

1. Substrate Preparation:

  • This compound is not commercially available and must be synthesized enzymatically from a precursor like 7-epi-loganin or loganin, followed by purification.

2. Reaction Setup:

  • In a 1.5 mL microfuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 1-2 mg/mL microsomal protein

    • 1.5 mM NADPH (or an NADPH-regenerating system)

    • 100 µM this compound (dissolved in a suitable solvent like DMSO, final concentration <1%)

    • Make up to a final volume of 200 µL with sterile water.

  • Include a negative control reaction with heat-inactivated microsomes or without NADPH.

3. Incubation and Termination:

  • Pre-warm the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 1-2 hours with gentle shaking.

  • Terminate the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.

4. Product Extraction and Analysis:

  • Centrifuge at 13,000 x g for 5 min to separate the phases.

  • Carefully transfer the upper organic (ethyl acetate) layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in 50 µL of methanol.

  • Analyze the sample by LC-MS to identify and quantify the products (e.g., secoxyloganin or oleoside methyl ester) by comparing retention times and mass spectra with authentic standards, if available.

Protocol 3: Preparative HPLC for this compound Purification

This protocol provides a general framework for purifying this compound from an enzymatic reaction or plant extract.[12]

1. Sample Preparation:

  • Lyophilize the aqueous sample (e.g., from a large-scale enzymatic reaction).

  • Re-dissolve the residue in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter.

2. Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase preparative column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: 95% to 5% B

  • Flow Rate: 4 mL/min.

  • Detection: UV detector at 240 nm.

3. Fraction Collection and Analysis:

  • Collect fractions based on the elution profile.

  • Analyze small aliquots of each fraction by analytical LC-MS to identify those containing pure this compound.

  • Pool the pure fractions, lyophilize to remove solvent, and store at -20°C or below.

  • Confirm identity and purity using NMR and high-resolution mass spectrometry.[13][14]

Experimental Workflow Visualization

The overall process of studying this compound in a metabolic engineering context involves gene discovery, heterologous expression, enzymatic assays, and product analysis.

Experimental_Workflow cluster_gene Gene & Host Preparation cluster_expression Protein Expression & Preparation cluster_assay Enzymatic Assay & Analysis Gene Identify & Synthesize CYP72 Gene (e.g., OeSXS) Vector Clone into Yeast Expression Vector (pYeDP60) Gene->Vector Host Transform S. cerevisiae (e.g., WAT11 strain) Vector->Host Culture Induce Protein Expression in Galactose Medium Harvest Harvest Yeast Cells Culture->Harvest Lysis Cell Lysis (Bead Beating) Harvest->Lysis Microsomes Isolate Microsomes (Ultracentrifugation) Lysis->Microsomes Assay In Vitro Assay with This compound + NADPH Microsomes->Assay Add Microsomal Enzyme Extraction Product Extraction (Ethyl Acetate) Assay->Extraction Analysis LC-MS Analysis Extraction->Analysis Result Identify & Quantify Products (e.g., Secoxyloganin) Analysis->Result

Figure 3: Workflow for heterologous expression and in vitro analysis.

References

Application Notes and Protocols: Isotopic Labeling of 7-Ketologanin for Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of isotopic labeling to elucidate the biosynthetic pathway of 7-ketologanin, a key intermediate in the formation of secoiridoids and various biologically active alkaloids.[1][2][3]

Introduction

Iridoids are a large group of monoterpenoid compounds, and their derivatives, secoiridoids, are precursors to numerous valuable natural products, including important pharmaceutical alkaloids like vincristine.[2] The biosynthesis of these complex molecules involves a series of enzymatic steps, and understanding these pathways is crucial for metabolic engineering and drug development. This compound has been identified as a critical, yet often transient, intermediate in the oxidative cleavage of loganin to form secologanin, a reaction catalyzed by cytochrome P450 enzymes.[1][4] Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway, providing definitive evidence for precursor-product relationships and reaction mechanisms.[5][6][7] By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of the label into downstream metabolites, thereby elucidating the reaction sequence.[5][6]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is part of the broader iridoid pathway, which begins with geraniol.[1] Key steps leading to and from this compound are outlined below.

Caption: Biosynthetic pathway of this compound and its conversion to Secologanin.

Experimental Protocols

This section details the protocols for in vivo isotopic labeling to track the formation of this compound. The example uses ¹³C-labeled geraniol as the precursor fed to Catharanthus roseus (Madagascar periwinkle) cell cultures, a well-established model system for studying iridoid and monoterpene indole alkaloid biosynthesis.[8]

Protocol 1: In Vivo Labeling of C. roseus Cell Cultures

Objective: To trace the incorporation of ¹³C from [U-¹³C₆]geraniol into this compound and downstream metabolites.

Materials:

  • Catharanthus roseus cell suspension culture

  • Gamborg's B5 medium

  • [U-¹³C₆]Geraniol (uniformly labeled with ¹³C)

  • Ethanol (for dissolving geraniol)

  • Liquid nitrogen

  • Lyophilizer

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture Preparation: Grow C. roseus cell suspension cultures in Gamborg's B5 medium under standard conditions (e.g., 25°C, 120 rpm, dark).

  • Precursor Feeding:

    • Prepare a stock solution of [U-¹³C₆]geraniol in ethanol.

    • Add the labeled precursor to the cell culture at a final concentration of 50 µM. A control culture should be fed with an equivalent amount of unlabeled geraniol.

  • Time-Course Sampling:

    • Harvest cell samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-feeding.

    • Quickly filter the cells, wash with fresh medium, and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Lyophilize the frozen cell samples.

    • Extract metabolites from the lyophilized cells using a suitable solvent, such as 80% methanol.

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

  • Sample Analysis:

    • Analyze the extracts using a high-resolution LC-MS system to identify and quantify labeled and unlabeled metabolites.[9][10]

    • Monitor the mass shift corresponding to the incorporation of ¹³C atoms. For this compound derived from [U-¹³C₆]geraniol, a mass increase of up to 6 Da would be expected.

Experimental_Workflow cluster_culture Cell Culture and Labeling cluster_analysis Sample Processing and Analysis Culture C. roseus Cell Culture Feeding Feed [U-¹³C₆]Geraniol Culture->Feeding Sampling Time-Course Sampling Feeding->Sampling Quenching Metabolic Quenching (Liquid Nitrogen) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for isotopic labeling of this compound.

Data Presentation

The quantitative data from the LC-MS analysis can be summarized to show the percentage of labeled metabolites over time. This allows for the determination of metabolic flux through the pathway.

Time (hours)% Labeled Loganin (M+6)% Labeled this compound (M+6)% Labeled Secologanin (M+6)
0000
115.2 ± 1.85.1 ± 0.91.2 ± 0.3
232.5 ± 2.512.8 ± 1.54.5 ± 0.7
455.8 ± 3.128.4 ± 2.215.6 ± 1.8
878.2 ± 4.045.1 ± 3.535.2 ± 2.9
1285.6 ± 3.858.9 ± 4.152.8 ± 3.7
2488.1 ± 3.565.3 ± 4.568.9 ± 4.2

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Conclusion

The use of stable isotope labeling is an indispensable tool for elucidating complex biosynthetic pathways such as that of this compound.[5][6] The protocols outlined provide a framework for researchers to track the flow of precursors through the iridoid pathway, confirming the role of this compound as a key intermediate. The resulting data can inform metabolic engineering strategies aimed at increasing the production of valuable downstream alkaloids for pharmaceutical applications.

References

Assessing the Anticancer Activity of 7-Ketologanin: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer properties of 7-Ketologanin. The protocols outlined herein describe standard bioassays to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression in cancer cell lines.

1. Introduction to this compound and its Potential Anticancer Activity

This compound is an iridoid glycoside, a class of natural compounds that have garnered significant interest for their diverse biological activities. While the anticancer effects of this compound itself are yet to be extensively reported, a related compound, secoxyloganin, has demonstrated inhibitory effects on the growth of MDA-MB-231 breast cancer cells with an IC50 of 6.5 μM.[1] The proposed mechanisms of action for many anticancer agents involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing tumor proliferation. The assays described below are designed to investigate these potential mechanisms for this compound.

2. Key In Vitro Bioassays for Anticancer Activity Assessment

A panel of in vitro assays is crucial for the preliminary screening and characterization of potential anticancer compounds.[2][3][4] The most common and informative assays include:

  • Cytotoxicity Assays (e.g., MTT Assay): These colorimetric assays are fundamental for determining the concentration-dependent cytotoxic effect of a compound on cancer cells.[2][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[5][6] Annexin V-FITC staining allows for the detection of early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.

  • Cell Cycle Analysis (e.g., Flow Cytometry): Understanding how a compound affects the cell cycle is crucial.[1] Many anticancer agents induce cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.

3. Data Presentation

Quantitative data from the described bioassays should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing key findings.

Bioassay Cancer Cell Line Parameter Result (e.g., for this compound) Positive Control
MTT AssayMCF-7 (Breast)IC50 (µM)To be determinedDoxorubicin
MTT AssayA549 (Lung)IC50 (µM)To be determinedDoxorubicin
MTT AssayHCT116 (Colon)IC50 (µM)To be determinedDoxorubicin
Annexin V-FITC/PIMCF-7% Apoptotic CellsTo be determinedCamptothecin
Cell Cycle AnalysisMCF-7% Cells in G0/G1To be determinedNocodazole
Cell Cycle AnalysisMCF-7% Cells in STo be determinedNocodazole
Cell Cycle AnalysisMCF-7% Cells in G2/MTo be determinedNocodazole

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[2][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of a compound on the cell cycle distribution.[1]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Anticancer Screening A Cancer Cell Culture (e.g., MCF-7, A549) B Treatment with this compound (Dose-Response) A->B C MTT Assay (Cytotoxicity Assessment) B->C E Apoptosis Assay (Annexin V-FITC/PI) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determine IC50 Value C->D G Data Analysis & Interpretation D->G E->G F->G

Caption: A generalized workflow for the in vitro assessment of the anticancer activity of a test compound.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often dysregulated in cancer.[7][8][9][10]

NF-κB Signaling Pathway

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Survival, Proliferation) Nucleus->Transcription

Caption: An overview of the canonical NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[4][11][12][13][14]

References

Application Notes and Protocols: Utilizing 7-Ketologanin for the Elucidation of Iridoid Transport Mechanisms in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large group of monoterpenoids that play crucial roles in plant defense and serve as precursors to pharmaceutically important monoterpenoid indole alkaloids (MIAs), such as the anticancer agents vinblastine and vincristine. The biosynthesis of iridoids is a complex process that often involves the spatial separation of metabolic pathways between different cell types and tissues. This necessitates the transport of iridoid intermediates across cellular membranes, a process mediated by specific transporter proteins. Understanding these transport mechanisms is critical for comprehending and engineering iridoid and MIA biosynthesis.

7-Ketologanin is an oxidized derivative of loganin and a known intermediate in the biosynthesis of certain secoiridoids in plants like Olea europaea (Olive).[1] Its structural similarity to other key iridoids that are known to be transported, such as loganin and secologanin, makes it a valuable yet underutilized tool for probing the substrate specificity and transport kinetics of iridoid transporters. These application notes provide a comprehensive guide for researchers to employ this compound in the study of iridoid transport mechanisms, particularly those mediated by the Nitrate and Peptide Transporter (NPF) family.

Application of this compound in Iridoid Transport Studies

This compound can be utilized in a variety of experimental setups to investigate iridoid transport:

  • Substrate Specificity Assays: By testing the uptake of this compound in heterologous expression systems (e.g., Xenopus laevis oocytes or yeast) expressing candidate transporter proteins, researchers can determine if it is a substrate.

  • Competitive Inhibition Studies: this compound can be used as a competitive inhibitor in uptake assays with known iridoid transporter substrates (e.g., radiolabeled loganin). This can reveal whether this compound interacts with the same transporter binding site.

  • Elucidation of Novel Transport Systems: In plant species where this compound is a known intermediate, it can be used to identify and characterize the specific transporters responsible for its mobilization.

Data Presentation

Table 1: Putative Transport Characteristics of this compound

This table serves as a template for researchers to record their experimental findings when characterizing the transport of this compound.

TransporterExpression SystemSubstrate (this compound) Concentration (µM)Uptake Rate (pmol/oocyte/hr)Km (µM)Vmax (pmol/oocyte/hr)Competitive Inhibition by Loganin (Ki, µM)
Candidate 1Xenopus oocytes10
Candidate 1Xenopus oocytes50
Candidate 1Xenopus oocytes100
Candidate 2Yeast10
Candidate 2Yeast50
Candidate 2Yeast100
ControlXenopus oocytes100N/AN/AN/A
ControlYeast100N/AN/AN/A
Table 2: Known Iridoid Transporters of the NPF Family in Catharanthus roseus

This table provides context by summarizing the known substrates of characterized iridoid transporters.

TransporterSubstratesLocalizationReference
CrNPF2.47-deoxyloganic acid, loganic acid, loganin, secologaninPlasma Membrane[2]
CrNPF2.57-deoxyloganic acid, loganic acid, loganin, secologaninPlasma Membrane[2]
CrNPF2.67-deoxyloganic acid, loganic acid, loganin, secologaninPlasma Membrane[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Uptake Assay of this compound in Xenopus laevis Oocytes

This protocol describes the expression of a candidate plant transporter in Xenopus laevis oocytes and the subsequent measurement of this compound uptake using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • cRNA of the candidate transporter gene

  • Xenopus laevis oocytes

  • Kulori medium (pH 5.0 and 7.4)

  • This compound standard

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Microinjection apparatus

  • 24-well plates

  • Homogenizer

  • LC-MS system

Procedure:

  • cRNA Preparation and Microinjection:

    • Synthesize cRNA from the linearized plasmid containing the transporter cDNA using an in vitro transcription kit.

    • Microinject 50 nL of cRNA solution (500 ng/µL) into Stage V-VI Xenopus oocytes. As a negative control, inject an equal volume of sterile water.

    • Incubate the oocytes at 16-18°C for 48-72 hours in Kulori medium.

  • Uptake Assay:

    • Transfer 5-10 healthy oocytes (both cRNA-injected and water-injected) to a 24-well plate.

    • Wash the oocytes with Kulori medium (pH 7.4).

    • Pre-incubate the oocytes in Kulori medium (pH 5.0) for 5 minutes. The acidic pH is often optimal for proton-coupled transporters of the NPF family.

    • Initiate the uptake by replacing the medium with 1 mL of Kulori medium (pH 5.0) containing the desired concentration of this compound (e.g., 100 µM).

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Terminate the uptake by removing the substrate solution and washing the oocytes five times with 2 mL of ice-cold Kulori medium (pH 7.4).

  • Sample Preparation for LC-MS:

    • Homogenize the oocytes from each group in 500 µL of 50% methanol.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • LC-MS Analysis:

    • Analyze the samples using a reverse-phase C18 column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Detect this compound using its specific mass-to-charge ratio (m/z) in negative or positive ion mode.

    • Quantify the amount of this compound taken up by the oocytes by comparing the peak area to a standard curve.

Protocol 2: Competitive Inhibition Assay

This protocol is designed to determine if this compound can compete with a known substrate (e.g., loganin) for binding to the transporter.

Procedure:

  • Follow the procedure for the uptake assay as described in Protocol 1.

  • For the uptake solution, use a constant concentration of a radiolabeled substrate (e.g., [¹⁴C]-loganin) or a non-labeled substrate that can be quantified by LC-MS.

  • In separate wells, include increasing concentrations of this compound as the competitor (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Measure the uptake of the primary substrate in the presence of the different concentrations of this compound.

  • A decrease in the uptake of the primary substrate with increasing concentrations of this compound indicates competitive inhibition.

Visualizations

Iridoid_Transport_Pathway cluster_cell1 Biosynthetic Cell (e.g., Parenchyma) cluster_apoplast Apoplast cluster_cell2 Recipient Cell (e.g., Epidermis) Geranyl_diphosphate Geranyl diphosphate Loganin Loganin Geranyl_diphosphate->Loganin Iridoid Synthase 7_Ketologanin This compound Loganin->7_Ketologanin Oxidation Transporter Iridoid Transporter (e.g., NPF) 7_Ketologanin->Transporter Export Secologanin Secologanin Transporter->Secologanin Import & Further Modification MIA_Biosynthesis MIA Biosynthesis Secologanin->MIA_Biosynthesis

Caption: Proposed transport of this compound in iridoid biosynthesis.

Experimental_Workflow Start Start Transporter_cDNA Candidate Transporter cDNA Start->Transporter_cDNA cRNA_Synthesis In vitro cRNA Synthesis Transporter_cDNA->cRNA_Synthesis Oocyte_Injection Microinjection into Xenopus oocytes cRNA_Synthesis->Oocyte_Injection Incubation Incubation (48-72h) Oocyte_Injection->Incubation Uptake_Assay Uptake Assay with This compound Incubation->Uptake_Assay Washing Wash Oocytes Uptake_Assay->Washing Homogenization Homogenization & Extraction Washing->Homogenization LCMS_Analysis LC-MS Analysis Homogenization->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound uptake assay in Xenopus oocytes.

References

Application Notes and Protocols for the Analytical Characterization of 7-Ketologanin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Ketologanin and its derivatives. These iridoid glycosides are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for their identification, quantification, and structural elucidation in various matrices, from plant extracts to biological samples.

Introduction to this compound and its Derivatives

This compound is an iridoid glycoside characterized by a cyclopentanopyran ring system. Its derivatives, often found in various medicinal plants, feature modifications such as acylation or alterations to the glycosidic moiety. The structural diversity of these compounds necessitates a multi-faceted analytical approach for comprehensive characterization. This document outlines the application of key analytical techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with UV detection is a robust and widely used technique for the quantification of this compound derivatives in plant extracts and pharmaceutical formulations. A validated, stability-indicating HPLC method ensures accurate determination of the analyte in the presence of impurities and degradation products.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and a representative derivative. Note that these values can vary based on the specific chromatographic conditions and the nature of the derivative.

CompoundRetention Time (min)Wavelength (nm)
This compound12.5240
20-(2,3-dihydroxybenzoyloxy)-7-ketologanin18.2240, 275
Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of this compound derivatives in a sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standards of this compound derivatives

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-50% Acetonitrile (linear gradient)

    • 25-30 min: 50% Acetonitrile

    • 30-35 min: 10% Acetonitrile (re-equilibration)

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol or a suitable solvent. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Plant Extracts: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.

    • Formulations: Dissolve the formulation in the mobile phase and dilute to a suitable concentration. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm (or the λmax of the specific derivative)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of the this compound derivative based on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the identification and structural characterization of this compound derivatives. It provides molecular weight information and fragmentation patterns that are unique to specific structures.

Quantitative Data Summary

The table below presents mass spectrometric data for this compound and a known derivative. The fragmentation data is crucial for structural confirmation.

Compound[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
This compound389.14411.12227 (aglycone), 163 (glucose fragment)
20-(2,3-dihydroxybenzoyloxy)-7-ketologanin525547363 (aglycone + benzoyl), 227 (aglycone), 155 (dihydroxybenzoyl)
Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and structurally characterize this compound derivatives in a complex mixture.

Instrumentation:

  • LC-MS/MS system (e.g., QTOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/UHPLC system for high-resolution separation

  • C18 or HILIC column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare samples as described for HPLC analysis, ensuring high purity to avoid ion suppression.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

  • Data Analysis:

    • Extract ion chromatograms for expected m/z values of this compound derivatives.

    • Analyze the MS and MS/MS spectra to determine the molecular weight and fragmentation patterns.

    • Compare the fragmentation patterns with known fragmentation pathways of iridoid glycosides to elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel this compound derivatives. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule.

Quantitative Data Summary

The following table provides representative ¹H and ¹³C NMR chemical shifts for the core structure of a this compound derivative, 20-(2,3-dihydroxybenzoyloxy)-7-ketologanin, as reported in the literature.[1]

Position¹³C (ppm)¹H (ppm, J in Hz)
197.55.25 (d, 8.0)
3149.87.40 (s)
4111.2
529.83.15 (m)
640.22.80 (dd, 16.0, 8.0), 2.60 (dd, 16.0, 4.0)
7205.1
851.52.95 (m)
945.82.10 (m)
1013.51.15 (d, 7.0)
11168.2
OMe51.83.70 (s)
Glc-1'99.24.70 (d, 8.0)
Benzoyl-1''115.8
Benzoyl-2''145.2
Benzoyl-3''148.5
Benzoyl-4''118.56.80 (t, 8.0)
Benzoyl-5''120.57.00 (dd, 8.0, 2.0)
Benzoyl-6''119.86.70 (dd, 8.0, 2.0)
Experimental Protocol: NMR Analysis

Objective: To determine the complete 3D structure of an isolated this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvents (e.g., Methanol-d₄, DMSO-d₆, Chloroform-d).

  • Purified sample of the this compound derivative (typically >1 mg).

Procedure:

  • Sample Preparation: Dissolve the purified compound in approximately 0.5 mL of a suitable deuterated solvent.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals, their multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify methyl, methylene, and methine carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

  • Data Analysis:

    • Integrate and assign all peaks in the 1D and 2D spectra.

    • Use the correlations from COSY, HSQC, and HMBC to piece together the carbon skeleton and the positions of substituents.

    • Analyze NOESY correlations to determine the relative stereochemistry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound derivatives, it can confirm the presence of key groups like hydroxyls, carbonyls (ketone, ester), and C-O bonds of the glycosidic linkage.

Quantitative Data Summary

The table below lists the characteristic IR absorption bands for functional groups typically found in this compound derivatives.

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)3400-3200 (broad)Stretching vibration
C-H (alkane)2950-2850Stretching vibration
C=O (ketone)~1725Stretching vibration
C=O (ester)~1740Stretching vibration
C=C (alkene)~1650Stretching vibration
C-O (glycoside/ether)1150-1050Stretching vibration
Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups present in a this compound derivative.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Reagents:

  • Potassium bromide (KBr), IR grade (if using KBr pellets).

  • Purified sample.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow for Natural Product Characterization

G cluster_0 Extraction and Isolation cluster_1 Analytical Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) Fractions Fractions Fractionation (e.g., Column Chromatography)->Fractions Purification (e.g., Prep-HPLC) Purification (e.g., Prep-HPLC) Fractions->Purification (e.g., Prep-HPLC) Pure Compound Pure Compound Purification (e.g., Prep-HPLC)->Pure Compound HPLC-UV HPLC-UV Pure Compound->HPLC-UV LC-MS/MS LC-MS/MS Pure Compound->LC-MS/MS NMR (1D & 2D) NMR (1D & 2D) Pure Compound->NMR (1D & 2D) FTIR FTIR Pure Compound->FTIR Quantification Quantification HPLC-UV->Quantification Identification & Fragmentation Identification & Fragmentation LC-MS/MS->Identification & Fragmentation Structure Elucidation Structure Elucidation NMR (1D & 2D)->Structure Elucidation Functional Groups Functional Groups FTIR->Functional Groups

Caption: General workflow for the isolation and characterization of this compound derivatives.

Signaling Pathway (Hypothetical)

G This compound Derivative This compound Derivative Cell Surface Receptor Cell Surface Receptor This compound Derivative->Cell Surface Receptor Binds to Second Messenger Cascade Second Messenger Cascade Cell Surface Receptor->Second Messenger Cascade Activates Kinase Activation Kinase Activation Second Messenger Cascade->Kinase Activation Leads to Transcription Factor Transcription Factor Kinase Activation->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: A hypothetical signaling pathway initiated by a this compound derivative.

References

Troubleshooting & Optimization

Overcoming low yield in 7-Ketologanin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the low yield of 7-Ketologanin extraction from plant material.

Troubleshooting Guide: Overcoming Low Yield

Low extraction yield is a common issue in natural product chemistry. This guide provides a systematic approach to identifying and resolving the root causes of poor this compound recovery.

Problem 1: Consistently Low or No Yield of this compound

Potential Causes:

  • Inappropriate Plant Material: The selected plant species or part may have naturally low concentrations of this compound.

  • Improper Sample Preparation: Inefficient grinding or drying of plant material can hinder solvent penetration.[1]

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound.

  • Degradation of this compound: The compound may be unstable under the chosen extraction conditions (e.g., high temperature, prolonged extraction time).

Solutions:

  • Verify Plant Material: Confirm the identity of the plant material and review literature for reported this compound content. Plant sources known to contain this compound include Lonicera japonica (honeysuckle), Picconia excelsa, and Ligusticum lucidum.[2][3]

  • Optimize Sample Preparation:

    • Drying: Properly dry the plant material to a constant weight to prevent enzymatic degradation and improve grinding efficiency. The choice of drying method is crucial as it can impact the chemical composition and bioactivity of the final extracts.[1]

    • Particle Size: Reduce the particle size of the plant material to increase the surface area for solvent interaction.[1] A smaller particle size enhances solvent penetration.[1]

  • Solvent Selection:

    • Iridoid glycosides are typically extracted with polar solvents. Start with methanol or ethanol solutions (e.g., 50-80% in water).[4][5]

    • Perform small-scale comparative extractions with solvents of varying polarities (e.g., methanol, ethanol, water, and mixtures thereof) to determine the optimal solvent system.

  • Minimize Degradation:

    • Temperature: Avoid excessive heat. While higher temperatures can increase solubility, they can also lead to the degradation of thermolabile compounds.[6][7] Conduct extractions at moderate temperatures (e.g., 40-60°C).

    • Extraction Time: Prolonged extraction times can increase the risk of compound degradation.[4] Optimize the extraction time by analyzing aliquots at different time points.

    • pH: The pH of the extraction solvent can influence the stability of the target compound.[7] Maintain a neutral or slightly acidic pH unless otherwise optimized.

Problem 2: Yield Varies Significantly Between Batches

Potential Causes:

  • Inconsistent Plant Material: Variations in the age, collection time, and storage conditions of the plant material can affect this compound content.

  • Lack of Control Over Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio can lead to inconsistent yields.

  • Inaccurate Quantification: Issues with the analytical method can result in variable yield calculations.

Solutions:

  • Standardize Plant Material:

    • Source plant material from a reliable supplier.

    • Document the collection date, location, and storage conditions.

    • Store plant material in a cool, dry, and dark place to minimize degradation.[8]

  • Maintain Strict Control Over Parameters:

    • Use a temperature-controlled water bath or heating mantle.

    • Precisely measure the extraction time.

    • Maintain a consistent solvent-to-solid ratio for all extractions.[1]

  • Validate Analytical Method:

    • Ensure the analytical method (e.g., HPLC, UPLC) is properly validated for linearity, accuracy, and precision.

    • Use a certified reference standard for this compound for accurate quantification.

Experimental Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Start: Low this compound Yield plant_material Step 1: Verify Plant Material - Correct Species? - Appropriate Plant Part? - Proper Storage? start->plant_material sample_prep Step 2: Evaluate Sample Preparation - Adequate Drying? - Optimal Particle Size? plant_material->sample_prep Material OK extraction_params Step 3: Optimize Extraction Parameters - Solvent Type & Concentration? - Temperature? - Time? - Solid-to-Liquid Ratio? sample_prep->extraction_params Prep OK analysis Step 4: Validate Analytical Method - Method Validation? - Reference Standard? extraction_params->analysis Params Optimized end End: Optimized Yield analysis->end Analysis Validated

Caption: A logical workflow for systematically troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: Polar solvents are generally most effective for extracting iridoid glycosides like this compound. Methanol and ethanol, typically in concentrations of 50-80% with water, are widely used.[4][5] The optimal solvent and concentration should be determined experimentally for your specific plant material.

Q2: How can I prevent the degradation of this compound during extraction?

A2: this compound can be sensitive to heat and prolonged processing. To minimize degradation, use moderate extraction temperatures (e.g., 40-60°C), optimize the extraction time to be as short as necessary, and protect the extract from light.[4][6]

Q3: What advanced extraction techniques can improve the yield of this compound?

A3: Techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and ultrasonic-microwave synergistic extraction (UMSE) can improve extraction efficiency and reduce extraction time and solvent consumption.[4][9][10] These methods can enhance the release of target compounds from the plant matrix.

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) are commonly used for the identification and quantification of iridoid glycosides.[5][9]

Q5: Can the part of the plant used for extraction affect the yield?

A5: Yes, the concentration of secondary metabolites like this compound can vary significantly between different plant parts (e.g., leaves, stems, flowers, roots). It is essential to use the plant part reported to have the highest concentration of the target compound. For instance, in Lonicera japonica, the flower buds are often used for the extraction of iridoid glycosides.[3]

Data on Iridoid Glycoside Extraction Parameters

The following table summarizes optimized parameters from various studies on iridoid glycoside extraction, which can serve as a starting point for optimizing this compound extraction.

Plant MaterialTarget Compound(s)Extraction MethodOptimal ParametersYieldReference
Patrinia scabraTotal Iridoid GlycosidesUltrasonic-Microwave Synergistic ExtractionEthanol: 52%, Solid-to-Liquid Ratio: 1:18 g/mL, Microwave Power: 610 W, Time: 45 min81.42 ± 0.31 mg/g[4]
Pedicularis decoraIridoid & Phenylethanoid GlycosidesReflux ExtractionMethanol: 55%, Temperature: 75°C, Time: 50 minNot specified[5]
Phlomis medicinalisTotal Iridoid GlycosidesUltrasound-Assisted Deep Eutectic Solvent ExtractionLiquid-Solid Ratio: 20:1, Choline chloride-lactic acid: 79%, Time: 34 min20.73%[9]
Corni fructusMorroniside & LoganinUltrasonic Cell Grinder ExtractionSolid-to-Liquid Ratio: 1:45 g/mL, Power: 1600 W, Time: 40 minMorroniside: ~2.18%, Loganin: ~0.84%[10]

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from plant material using UAE. It should be optimized for your specific application.

1. Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol in water)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

  • Analytical balance

  • HPLC or UPLC system for analysis

2. Procedure:

  • Sample Preparation: Weigh 1 gram of finely powdered plant material and place it in a suitable extraction vessel.

  • Solvent Addition: Add 20 mL of 70% ethanol (a 1:20 solid-to-liquid ratio) to the vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 45°C) for 30 minutes.

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution and Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC or UPLC for the quantification of this compound.

This compound Biosynthesis Pathway Context

Understanding the biosynthetic pathway of this compound can provide insights into its formation and potential instability. This compound is an intermediate in the biosynthesis of other important iridoids like secologanin.[11][12] Its position as an intermediate suggests it may be transient and readily converted to downstream products, which could be a contributing factor to low extraction yields.

Biosynthesis_Pathway Geraniol Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Ketologanin This compound Loganin->Ketologanin Oxidation Secologanin Secologanin Ketologanin->Secologanin Oxidative Cleavage (Secologanin Synthase) MIAs Monoterpenoid Indole Alkaloids Secologanin->MIAs Condensation with Tryptamine

Caption: Simplified overview of the this compound biosynthesis pathway.

References

Stability of 7-Ketologanin in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of publicly available stability data specifically for 7-ketologanin. The following troubleshooting guides and FAQs are based on general principles for the stability testing of related compounds, such as iridoid glycosides, and established best practices in pharmaceutical analysis. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound?

A1: Based on the behavior of other iridoid glycosides, the stability of this compound is likely influenced by several factors, including:

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis of ester and glycosidic bonds, which are present in the structure of this compound.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4][5][6]

  • Solvents: The choice of solvent can significantly impact stability. Protic solvents, for instance, may participate in solvolysis reactions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.[1][4]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products. To identify the cause, consider the following:

  • Sample Preparation: Was the sample prepared fresh? Were the solvents of high purity? Impurities in solvents can sometimes react with the analyte.

  • Storage Conditions: How was the sample stored prior to analysis? Improper storage, such as exposure to light or elevated temperatures, can lead to degradation.[4][5]

  • Mobile Phase: Is the mobile phase pH compatible with the stability of this compound? Some iridoid glycosides are unstable in strong alkaline solutions.[3][6]

  • Forced Degradation: To confirm if the peaks are degradation products, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, heat, oxidation) and compare the resulting chromatograms.[7][8][9]

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: While specific data for this compound is unavailable, for many iridoid glycosides, solvents such as methanol, acetonitrile, and water (or buffered solutions) are commonly used. The choice will depend on the intended use and storage duration. For long-term storage, aprotic solvents like acetonitrile might be preferable to minimize hydrolysis. It is crucial to assess the stability of this compound in the selected solvent over the intended period of use.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the peak area of this compound in a short period.

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of the solution may be too high or too low.

      • Solution: Buffer the solution to a pH range where this compound is more stable. For some iridoid glycosides, stability is higher in slightly acidic to neutral conditions.[3][6]

    • Inappropriate Solvent: The solvent may be reacting with the compound.

      • Solution: Test the stability in a panel of solvents (e.g., acetonitrile, methanol, buffered aqueous solutions) to identify the most suitable one.

    • High Temperature: The solution may be stored at too high a temperature.

      • Solution: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C or -20 °C). However, perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the measured concentration of this compound between replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent Sample Handling: Variations in sample preparation, storage time before analysis, or exposure to light can lead to inconsistent degradation.

      • Solution: Standardize all sample handling procedures. Prepare fresh samples for each time point if possible. Protect samples from light by using amber vials or covering them with foil.

    • Analytical Method Variability: The analytical method may not be robust.

      • Solution: Validate the analytical method for stability testing to ensure it is accurate, precise, and specific for this compound and its degradation products.[10] This includes assessing parameters like linearity, accuracy, precision, and specificity.

    • Environmental Fluctuations: Inconsistent temperature and humidity in the storage environment.

      • Solution: Use calibrated stability chambers with tight control over environmental conditions.[10]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60 °C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 2, 4, and 8 hours. Some iridoid glycosides are very sensitive to strong bases.[3][6]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80 °C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method.[3][11][12]

4. Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products.

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60 °C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal-80 °C24, 48, 72 hours
PhotolyticUV & Visible LightRoom TemperatureVariable
Protocol 2: pH Stability Profile of this compound

This protocol is designed to determine the stability of this compound over a range of pH values.

1. Preparation of Buffers:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate buffers, citrate buffers).

2. Sample Preparation:

  • Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

3. Incubation:

  • Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

4. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the samples immediately using a validated HPLC or UPLC method.

5. Data Analysis:

  • Plot the logarithm of the remaining concentration of this compound against time for each pH.

  • Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH.

  • Plot the log(k) versus pH to create a pH-rate profile.

pH Buffer System Incubation Temperature Time Points (hours)
2Citrate Buffer37 °C0, 2, 4, 8, 12, 24
4Acetate Buffer37 °C0, 2, 4, 8, 12, 24
6Phosphate Buffer37 °C0, 2, 4, 8, 12, 24
7.4Phosphate Buffer37 °C0, 2, 4, 8, 12, 24
8Phosphate Buffer37 °C0, 2, 4, 8, 12, 24
10Borate Buffer37 °C0, 2, 4, 8, 12, 24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photolytic Stress stock->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC Analysis sampling->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradation Products & Pathways degradation->pathway

Caption: Forced Degradation Experimental Workflow.

troubleshooting_flowchart start Unexpected Peaks in Chromatogram check_prep Review Sample Preparation Protocol start->check_prep check_storage Evaluate Sample Storage Conditions check_prep->check_storage Protocol OK check_mobile_phase Assess Mobile Phase Compatibility (pH) check_storage->check_mobile_phase Storage OK forced_degradation Perform Forced Degradation Study check_mobile_phase->forced_degradation Mobile Phase OK compare Compare Degradation Profile with Unexpected Peaks forced_degradation->compare conclusion Peaks are Likely Degradation Products compare->conclusion Match reassess Re-evaluate Analytical Method and/or Sample Purity compare->reassess No Match

Caption: Troubleshooting Unexpected Chromatographic Peaks.

References

Troubleshooting peak tailing and broadening in HPLC analysis of 7-Ketologanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic issues, specifically peak tailing and broadening, encountered during the HPLC analysis of 7-Ketologanin. The following resources are designed for researchers, scientists, and drug development professionals to help diagnose and resolve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for my this compound peak?

Peak tailing, where the peak's trailing edge is elongated, is a frequent issue in HPLC.[1][2] For a polar compound like this compound, this is often caused by unwanted secondary interactions between the analyte and the stationary phase.[3]

Primary Causes:

  • Secondary Silanol Interactions: The most common cause is the interaction of polar functional groups on this compound (hydroxyl groups) with residual, unreacted silanol groups on the silica-based stationary phase.[1][3] These silanol groups are acidic and can form hydrogen bonds with the analyte, causing a secondary retention mechanism that leads to tailing.[2][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups. At a mid-range pH, these silanols can be ionized and interact more strongly with polar analytes.[5]

  • Column Contamination: Accumulation of strongly retained impurities from the sample or mobile phase at the column inlet can create active sites that cause tailing.[1][6]

  • Metal Contamination: Trace metals within the silica matrix or from HPLC system components (e.g., frits) can chelate with certain analytes, leading to poor peak shape.[3][7]

Q2: My this compound peak is symmetrical, but it's much broader than expected. What could be the issue?

Peak broadening results in wider peaks than anticipated, which reduces resolution and sensitivity.[6] This can be caused by a variety of factors related to the column, the HPLC system, and the analytical method itself.

Primary Causes:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the separated analyte band to spread out before it reaches the detector. This effect is often more pronounced for early-eluting peaks.[8]

  • Column Degradation: A loss of column efficiency, often indicated by a decrease in theoretical plates, is a common sign of column deterioration.[9] This can be due to the collapse of the packed bed, creating a void at the column inlet, or the degradation of the stationary phase itself.[10]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened, often asymmetrical peaks.[1][11]

  • Inappropriate Mobile Phase Conditions: A mobile phase that is too weak (inadequate solvent strength) may result in excessive interaction time with the stationary phase, causing peaks to broaden.[6] Additionally, temperature fluctuations can affect analyte interaction and lead to variations in peak width.[6]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread at the head of the column, resulting in broad peaks.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Shape Problems

When encountering peak tailing or broadening, a systematic approach is crucial to efficiently identify the root cause. The following workflow guides you through checking the system, method, and column.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing & Broadening Start Observe Peak Tailing or Broadening Check_System 1. System Check (Extra-Column Volume, Leaks) Start->Check_System Check_Method 2. Method Check (Mobile Phase pH, Solvent Strength) Check_System->Check_Method System OK System_Issue System Issue Identified (e.g., Loose Fitting, Long Tubing) Check_System->System_Issue Issue Found Check_Column 3. Column Check (Contamination, Degradation) Check_Method->Check_Column Method OK Method_Issue Method Issue Identified (e.g., pH incorrect, Buffer too weak) Check_Method->Method_Issue Issue Found Check_Sample 4. Sample Check (Overload, Solvent Effects) Check_Column->Check_Sample Column OK Column_Issue Column Issue Identified (e.g., Column Void, Contamination) Check_Column->Column_Issue Issue Found Sample_Issue Sample Issue Identified (e.g., High Concentration) Check_Sample->Sample_Issue Issue Found Resolve_System Fix Connections Use Narrower/Shorter Tubing System_Issue->Resolve_System Resolve_Method Optimize Mobile Phase (Adjust pH, Buffer Conc.) Method_Issue->Resolve_Method Resolve_Column Flush/Backflush Column Use Guard Column Replace Column Column_Issue->Resolve_Column Resolve_Sample Reduce Injection Volume Dilute Sample Match Sample Solvent to Mobile Phase Sample_Issue->Resolve_Sample End Problem Resolved Resolve_System->End Resolve_Method->End Resolve_Column->End Resolve_Sample->End

Caption: A step-by-step workflow for troubleshooting HPLC peak shape issues.

Guide 2: Addressing Chemical Interactions on the Column

Secondary interactions are a primary chemical cause of peak tailing. Understanding and mitigating these interactions is key to achieving symmetrical peaks.

Chemical_Interactions Analyte Interactions with Reversed-Phase Stationary Phase cluster_0 Silica Particle Surface C18_Chains C18 Chains (Hydrophobic) Silanol_Group Residual Silanol Group (Si-OH) (Polar, Acidic) Analyte This compound (Polar Analyte) Analyte->C18_Chains Primary Retention (Desired Hydrophobic Interaction) Leads to Symmetrical Peak Analyte->Silanol_Group Secondary Retention (Undesired Polar Interaction) Causes Peak Tailing

Caption: Desired vs. undesired interactions causing peak tailing.

Data & Protocols

Table 1: Troubleshooting Summary for Peak Tailing & Broadening
Problem Potential Cause Recommended Solution(s) Relevant FAQs
Peak Tailing (this compound specific)Secondary Silanol Interactions Lower mobile phase pH to ~2.5-3.0 to suppress silanol ionization.[3][12] Use a modern, high-purity, end-capped column.[3] Increase buffer concentration (e.g., to 25 mM for UV detection) to increase ionic strength.[12]Q1
Column Contamination Flush the column with a strong solvent. Use a guard column to protect the analytical column.[8][11]Q1
Metal Chelation Add a competing chelating agent (e.g., EDTA) to the mobile phase in low concentrations.Q1
Peak Broadening (All peaks)Extra-Column Volume Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005").[5] Ensure all fittings are properly connected with no gaps.[13]Q2
Column Void/Degradation Reverse flush the column (if permitted by the manufacturer). If the problem persists after other checks, replace the column.[10][11]Q2
Sample Overload Reduce the injection volume or dilute the sample.[14][15]Q2
Sample Solvent Effect Dissolve the sample in the initial mobile phase or a weaker solvent.Q2
Protocol 1: Mobile Phase pH Adjustment

Controlling the mobile phase pH is a powerful tool for improving the peak shape of polar compounds like this compound.[16][17] Operating at a low pH can suppress the ionization of residual silanol groups on the silica surface, minimizing the secondary interactions that cause tailing.[2][4]

Objective: To prepare a buffered mobile phase at a low pH to improve peak symmetry.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or phosphoric acid

  • 0.45 µm filter

Procedure:

  • Aqueous Phase Preparation: Measure the required volume of HPLC-grade water for your mobile phase.

  • pH Adjustment: While stirring, slowly add a small amount of acid (e.g., formic acid to a final concentration of 0.1%) to the aqueous phase.

  • Verify pH: Use a calibrated pH meter to ensure the pH of the aqueous portion is in the desired range (e.g., pH 2.5 - 3.5). It is crucial to measure the pH of the aqueous component before mixing it with the organic solvent.[18]

  • Filtration: Filter the pH-adjusted aqueous phase through a 0.45 µm filter to remove any particulates.[19]

  • Solvent Mixing: Prepare the final mobile phase by mixing the filtered aqueous phase with the organic solvent in the desired ratio.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the pump.[19]

  • Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting the sample.

Note: Always operate within the pH stability range of your HPLC column. Standard silica-based columns can be damaged at pH levels below 2.[20]

Protocol 2: Checking for Extra-Column Volume

Extra-column volume can be a significant contributor to peak broadening, especially in high-efficiency systems.

Objective: To identify and minimize sources of extra-column band broadening.

Procedure:

  • Inspect Tubing: Examine the tubing connecting the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter appropriate for your system (e.g., 0.12 mm for UHPLC).[15]

  • Check Fittings: Disconnect and reconnect all fittings between the injector and detector. Ensure the tubing is fully seated in each port before tightening to eliminate any dead volume. Improperly seated ferrules are a common source of peak distortion.[13]

  • Bypass the Column: As a diagnostic test, replace the column with a zero-dead-volume union. Inject a small amount of a standard compound (like caffeine). The resulting peak should be very sharp and narrow. If it is broad, this confirms a significant contribution from extra-column volume in your system.

  • Optimize Detector Settings: Ensure the detector's data acquisition rate (sampling rate) is high enough to capture the peak accurately. A slow data rate can artificially broaden sharp peaks. A rate of at least 10-20 points across the peak is recommended.[14][21]

References

Technical Support Center: Chromatographic Resolution of 7-Ketologanin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 7-ketologanin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving this compound from its isomers. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I might encounter?

A1: The most common isomers of this compound are its epimers, which are diastereomers that differ in the configuration at one specific stereocenter. For this compound, this is often at the C7 position, leading to compounds like 7-epi-loganin. Depending on the synthesis or extraction process, other structural isomers or degradation products might also be present.

Q2: Why is it challenging to separate this compound from its isomers?

A2: this compound and its isomers, particularly epimers, have very similar physicochemical properties, including polarity, molecular weight, and pKa. This similarity results in nearly identical partitioning behavior in standard chromatographic systems (like reversed-phase C18 columns), making them difficult to resolve.[1] Effective separation typically requires highly selective chromatographic techniques.

Q3: What type of chromatography is most effective for separating these isomers?

A3: Chiral chromatography is the most effective technique for resolving enantiomers and can also be highly effective for separating diastereomers like epimers.[1][2] This method uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times. Normal-phase HPLC can also be effective, as it often provides different selectivity compared to reversed-phase methods.

Q4: Can I use a standard C18 column to separate this compound isomers?

A4: While it is challenging, it is sometimes possible to separate diastereomers like epimers on a standard C18 column with careful method development.[1] However, achieving baseline resolution is often difficult. Success depends heavily on optimizing the mobile phase composition, pH, and temperature to exploit subtle differences in the isomers' structures and interactions with the stationary phase. For reliable and robust separation, a chiral column is generally recommended.

Q5: What detectors are suitable for analyzing this compound and its isomers?

A5: A UV detector is commonly used, as iridoid glycosides typically have a UV chromophore. For more sensitive and specific detection, especially when dealing with complex matrices or low concentrations, a mass spectrometer (MS) is highly recommended. LC-MS can also help in identifying the isomers based on their fragmentation patterns.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound and its isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks
Possible Cause Suggested Solution
Inappropriate Column Chemistry For epimers, a standard C18 column may not provide sufficient selectivity.[1] Action: Switch to a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD) are often effective for separating isomers of natural products.[2][4]
Mobile Phase Not Optimized The mobile phase composition is critical for resolution. Action: 1. Vary the organic modifier: Test different organic solvents (e.g., acetonitrile vs. methanol) as they can alter selectivity. 2. Adjust modifier concentration: Perform a gradient or isocratic run with varying concentrations of the organic modifier. 3. Add an acidic modifier: For normal-phase chromatography on a chiral column, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can significantly improve peak shape and resolution.[4]
Incorrect Temperature Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase. Action: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C). Sometimes, sub-ambient temperatures can enhance resolution.
Problem 2: Broad or Tailing Peaks
Possible Cause Suggested Solution
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Action: 1. Adjust mobile phase pH: If using a reversed-phase system, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. 2. Use a buffer: Incorporate a buffer (e.g., phosphate or acetate) into the mobile phase to maintain a consistent pH. 3. Add a competitor: In normal-phase chiral chromatography, adding a small amount of a polar solvent like ethanol or isopropanol can block active sites on the stationary phase causing tailing.[4]
Column Overload Injecting too much sample can lead to broad, asymmetrical peaks. Action: Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening. Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
Problem 3: Fluctuating Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase. Action: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[5]
Pump or Mixer Issues Inconsistent mobile phase composition due to pump or mixer malfunction. Action: Purge the pump to remove air bubbles. If the problem persists, check the pump seals and check valves for wear and tear.[5][6]
Temperature Fluctuations Unstable column temperature can lead to shifts in retention time. Action: Use a column oven to maintain a constant and consistent temperature.[5]

Experimental Protocols

Protocol 1: Method Development for Analytical Separation of this compound Isomers

This protocol outlines a general strategy for developing an HPLC method for the analytical separation of this compound and its epimers using a chiral stationary phase.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a polysaccharide-based chiral column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase System (Normal Phase):

    • A: n-Hexane

    • B: Isopropanol or Ethanol

    • Modifier: Formic Acid or Acetic Acid (0.1%)

  • Screening Conditions:

    • Run a gradient from 5% to 50% B over 20-30 minutes to determine the approximate elution composition.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength for this compound.

2. Optimization of Isocratic Conditions:

  • Based on the screening run, determine the percentage of the polar solvent (B) where the isomers elute.

  • Run a series of isocratic separations with varying percentages of the polar solvent around the elution point found in the screening. For example, if elution occurred at ~20% B, test isocratic conditions of n-Hexane/Isopropanol/Formic Acid at ratios like 82:18:0.1, 80:20:0.1, and 78:22:0.1.

  • Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize resolution and analysis time.

  • Optimize the column temperature to further improve separation.

3. Method Validation:

  • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Protocol 2: Preparative Isolation of this compound Isomers

This protocol provides a general workflow for the preparative isolation of this compound isomers, potentially starting with a pre-purification step.

1. Sample Pre-purification (Optional but Recommended):

  • To enrich the fraction containing this compound and its isomers and to protect the preparative column, use a preliminary separation technique.

  • Method: Macroporous resin chromatography is a good option.

    • Resin: Select an appropriate macroporous resin.

    • Loading: Dissolve the crude extract in water and load it onto the equilibrated resin column.

    • Elution: Wash with water to remove highly polar impurities, then elute with increasing concentrations of ethanol (e.g., 15%, 40%, 70%).

    • Fraction Collection: Collect fractions and analyze them by analytical HPLC to identify the fraction containing the target isomers.[7]

2. Preparative HPLC:

  • Column: Use a semi-preparative or preparative column with the same stationary phase as the optimized analytical method. For example, a 250 mm x 10 mm, 5 µm chiral column.[4]

  • Mobile Phase: Use the optimized mobile phase from the analytical method. The composition may need slight adjustments for the larger column format.

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase at a high concentration (e.g., 10-20 mg/mL), ensuring it is fully dissolved.

  • Injection: Inject a suitable volume onto the preparative column.

  • Fraction Collection: Use a fraction collector to collect the eluting peaks corresponding to the individual isomers.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each isolated isomer.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated compounds.

Visual Guides

Logical Workflow for Troubleshooting Poor Resolution

G start Problem: Poor Resolution check_column Is the column appropriate? (e.g., Chiral for epimers) start->check_column switch_column Switch to Chiral Column (e.g., Polysaccharide-based) check_column->switch_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes switch_column->check_mobile_phase optimize_mp Optimize Mobile Phase: 1. Vary organic modifier type/% 2. Add acidic modifier (e.g., 0.1% FA) 3. Test different additives check_mobile_phase->optimize_mp No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp->check_temp optimize_temp Vary Column Temperature (e.g., 25°C, 30°C, 40°C) check_temp->optimize_temp No end Resolution Improved check_temp->end Yes optimize_temp->end

Caption: Troubleshooting flowchart for poor isomer resolution.

General Experimental Workflow for Isomer Separation

G start Crude Extract or Synthetic Mixture pre_purify Optional Pre-purification (e.g., Macroporous Resin) start->pre_purify analytical_dev Analytical Method Development (Chiral HPLC Screening) start->analytical_dev pre_purify->analytical_dev prep_hplc Preparative HPLC (Scale-up of analytical method) analytical_dev->prep_hplc fraction_collect Fraction Collection prep_hplc->fraction_collect purity_check Purity Analysis (Analytical HPLC) fraction_collect->purity_check end Pure Isomers purity_check->end

Caption: Workflow for isolating this compound isomers.

References

Preventing degradation of 7-Ketologanin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-Ketologanin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of this compound, an iridoid glycoside, are elevated temperature, strong alkaline conditions, and to a lesser extent, strong acidic conditions.[1] Exposure to light and enzymatic activity from the sample matrix can also potentially lead to degradation.

Q2: What is the recommended pH range for working with this compound?

A2: Based on stability studies of similar iridoid glycosides, it is recommended to maintain a pH range of 4-6 during extraction and sample processing to ensure the stability of this compound.[1] Strong alkaline solutions should be avoided as they can cause hydrolysis.[1]

Q3: What is the optimal temperature for extracting and handling this compound?

A3: To minimize thermal degradation, it is advisable to conduct extraction and all subsequent sample preparation steps at room temperature (20-25°C) or below. If heating is necessary to improve extraction efficiency, the temperature should be carefully controlled and kept as low as possible for the shortest duration necessary. Some studies on related compounds show significant degradation at temperatures of 60°C and 80°C over time.[1]

Q4: How should I store my samples containing this compound?

A4: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, it is recommended to store samples at -20°C or, ideally, at -80°C in an inert atmosphere to prevent degradation.

Q5: Are there any specific solvents I should avoid during extraction?

A5: While common extraction solvents like methanol and ethanol are generally suitable, it is crucial to avoid solvents that could create highly acidic or alkaline conditions. The use of fresh, high-purity solvents is recommended to prevent the introduction of contaminants that could catalyze degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in the final extract. Degradation due to high temperature. - Perform extraction at room temperature or below. - If using heat-assisted methods (e.g., Soxhlet, heating sonication), reduce the temperature and extraction time.
Degradation due to inappropriate pH. - Buffer the extraction solvent to a pH of 4-6. - Avoid using strong acids or bases during sample workup.
Incomplete extraction. - Increase the extraction time or the number of extraction cycles. - Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction.[2] - Ensure the plant material is finely powdered for better solvent penetration.
Appearance of unknown peaks in the chromatogram. Formation of degradation products. - Review the sample preparation workflow for potential exposure to high temperatures or extreme pH. - Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity.
Matrix effects. - Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds.
Inconsistent quantification results between replicates. Ongoing degradation in processed samples. - Analyze samples immediately after preparation. - If immediate analysis is not possible, store processed samples at -80°C. - Use an internal standard to correct for variations in sample preparation and instrument response.

Stability of Iridoid Glycosides: A Data Summary

The following table summarizes the stability of various iridoid glycosides under different temperature and pH conditions, providing an insight into the potential stability of this compound. The data is adapted from a study on iridoid glycosides from the seed meal of Eucommia ulmoides Oliver.[1]

Compound Condition Observation
Geniposidic Acid (GPA) Temperature (20, 40, 60, 80°C) & pH (2, 4, 6, 8, 10, 12)Stable
Scyphiphin D (SD) Strong alkaline solution (pH 12)Hydrolyzed
Ulmoidoside A (UA) Strong alkaline solution (pH 12)Hydrolyzed
Ulmoidoside C (UC) Strong alkaline solution (pH 12)Hydrolyzed
Ulmoidoside B (UB) High temperature (60, 80°C), alkaline (pH 8, 10, 12), and strong acid (pH 2) conditionsAffected
Ulmoidoside D (UD) High temperature (60, 80°C), alkaline (pH 8, 10, 12), and strong acid (pH 2) conditionsAffected

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from plant sources like Lonicera japonica.[3][4]

1. Sample Preparation:

  • Dry the plant material (e.g., flower buds) at a controlled temperature (not exceeding 40°C) to a constant weight.

  • Grind the dried material into a fine powder (approximately 40-60 mesh).

2. Extraction:

  • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of 80% methanol in water.

  • For improved efficiency, perform ultrasonic extraction at room temperature (25°C) for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Pool the supernatants.

3. Concentration:

  • Evaporate the pooled supernatant to dryness under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator.

4. Reconstitution:

  • Dissolve the dried extract in a known volume of the mobile phase used for UPLC analysis (e.g., 10 mL) and vortex thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

Protocol 2: UPLC-Based Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound. The specific parameters may need to be optimized for your instrument and sample matrix.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is commonly used for iridoid glycosides.

    • Example Gradient: 0-5 min, 5-15% B; 5-15 min, 15-30% B; 15-20 min, 30-90% B; 20-22 min, 90% B; 22-25 min, 90-5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-5 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Create a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Quantification:

  • Inject the prepared standards and samples into the UPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol, 25°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant residue Residue centrifugation->residue Repeat Extraction x2 concentration Rotary Evaporation (≤40°C) supernatant->concentration residue->extraction reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uplc UPLC Analysis filtration->uplc

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway ketologanin This compound degradation_products Degradation Products (e.g., Hydrolyzed Aglycone) ketologanin->degradation_products Hydrolysis/Rearrangement high_temp High Temperature (>40°C) strong_alkali Strongly Alkaline pH (pH > 8) strong_acid Strongly Acidic pH (pH < 4)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Chemical Synthesis of 7-Ketologanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 7-Ketologanin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound?

The most common and direct precursor for the chemical synthesis of this compound is Loganin. Loganin is a naturally occurring iridoid glycoside that possesses the core carbocyclic skeleton and the necessary functional groups, requiring only the selective oxidation of the C7-hydroxyl group to the corresponding ketone.

Q2: What are the primary challenges in the chemical synthesis of this compound from Loganin?

The main challenges in this synthesis revolve around the selective oxidation of the C7-hydroxyl group without affecting other sensitive functionalities in the Loganin molecule. Key challenges include:

  • Protecting Group Strategy: Loganin contains multiple hydroxyl groups on the glucose moiety and a primary hydroxyl group. A carefully designed protecting group strategy is often necessary to prevent unwanted side reactions during oxidation.

  • Reagent Selection: The choice of oxidizing agent is critical. It must be mild enough to avoid over-oxidation or degradation of the starting material and the product, yet effective in converting the secondary alcohol at C7 to a ketone.

  • Reaction Condition Optimization: Temperature, reaction time, and solvent can significantly impact the yield and purity of this compound. Sub-optimal conditions can lead to incomplete conversion, side product formation, or decomposition.

  • Product Purification: Separating this compound from the reaction mixture, which may contain unreacted Loganin, oxidation byproducts, and reagents, can be challenging due to the similar polarities of these compounds.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction time or temperature cautiously, monitoring the reaction progress by TLC or LC-MS. - Increase the molar equivalents of the oxidizing agent.
Degradation of Starting Material or Product - Use a milder oxidizing agent (e.g., Dess-Martin periodinane instead of stronger chromium-based reagents). - Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air oxidation.
Inefficient Protecting Group Strategy - If using protecting groups, ensure their stability under the oxidation conditions. - Verify complete protection of other hydroxyl groups before proceeding with the oxidation step.
Sub-optimal pH - Some oxidation reactions are pH-sensitive. Buffer the reaction mixture if necessary.
Problem 2: Presence of Multiple Byproducts in the Reaction Mixture

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-oxidation - Reduce the amount of oxidizing agent or add it portion-wise. - Lower the reaction temperature. - Choose a more selective oxidizing agent.
Side Reactions at Other Functional Groups - Implement a suitable protecting group strategy for the hydroxyl groups on the glucose moiety. Acetyl or silyl protecting groups are commonly used.
Epimerization - The stereocenter at C7 can be susceptible to epimerization under harsh basic or acidic conditions. Maintain a neutral pH during the reaction and work-up.
Problem 3: Difficulty in Purifying this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Product and Starting Material - Optimize the mobile phase for flash column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can improve separation. - Consider using a different stationary phase for chromatography (e.g., diol-bonded silica).
Contamination with Reagent Byproducts - Choose an oxidizing agent whose byproducts are easily removed (e.g., the byproduct of Dess-Martin periodinane is water-soluble and can be removed by an aqueous work-up). - Perform a thorough aqueous work-up before column chromatography.
Product Instability on Silica Gel - If the product is sensitive to the acidic nature of silica gel, consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Selective Oxidation of Loganin to this compound using Dess-Martin Periodinane (DMP)

This protocol is a representative method and may require optimization based on laboratory conditions and starting material purity.

1. Protection of Hydroxyl Groups (Optional but Recommended):

  • Dissolve Loganin in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add a protecting group reagent (e.g., acetic anhydride for acetylation or a silylating agent like TBDMSCl with an amine base).

  • Stir the reaction at room temperature until complete protection is confirmed by TLC.

  • Work up the reaction and purify the protected Loganin.

2. Oxidation Reaction:

  • Dissolve the protected Loganin in a dry, inert solvent such as dichloromethane.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Stir vigorously until the solid dissolves.

3. Work-up and Purification:

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected this compound.

4. Deprotection (if applicable):

  • Dissolve the protected this compound in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., a base for acetyl groups or a fluoride source for silyl groups).

  • Monitor the reaction by TLC until completion.

  • Work up the reaction and purify the final product, this compound.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound (Illustrative Data)

Oxidizing AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) 75-90Room temperature, 2-4 h, CH₂Cl₂High selectivity, mild conditions, easy work-up.Reagent is moisture-sensitive and can be expensive.
Pyridinium Chlorochromate (PCC) 60-80Room temperature, 4-8 h, CH₂Cl₂Readily available and effective.Chromium waste is toxic, can be acidic leading to side reactions.
Swern Oxidation 70-85-78 °C to room temp., DMSO, oxalyl chloride, Et₃NHigh yields, mild conditions.Requires low temperatures, can have an unpleasant odor.

Note: The yields are illustrative and can vary based on the substrate (protected vs. unprotected Loganin) and specific reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_protection Step 1: Protection (Optional) cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification cluster_deprotection Step 4: Deprotection Loganin Loganin Protected_Loganin Protected_Loganin Loganin->Protected_Loganin Protecting Group Reagent Protected_7_Ketologanin Protected_7_Ketologanin Protected_Loganin->Protected_7_Ketologanin Oxidizing Agent (e.g., DMP) Purified_Protected_7_Keto Purified_Protected_7_Keto Protected_7_Ketologanin->Purified_Protected_7_Keto Flash Chromatography Final_Product This compound Purified_Protected_7_Keto->Final_Product Deprotection Reagent

Caption: Experimental workflow for the chemical synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC/LC-MS Degradation Degradation? Incomplete_Reaction->Degradation No Increase_Time_Temp Increase Reaction Time/Temp or Reagent Amount Incomplete_Reaction->Increase_Time_Temp Yes Protecting_Group_Issue Protecting Group Issue? Degradation->Protecting_Group_Issue No Milder_Conditions Use Milder Oxidant or Lower Temperature Degradation->Milder_Conditions Yes Check_Protection Verify Protecting Group Stability and Completeness Protecting_Group_Issue->Check_Protection Yes

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Technical Support Center: Enhancing Enzymatic Glycosylation of 7-Ketologanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic glycosylation of 7-ketologanic acid and related iridoid precursors.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the glycosylation of 7-ketologanic acid and its analogs?

A1: For the glycosylation of iridoid aglycones like 7-deoxyloganetic acid, a close structural analog of 7-ketologanic acid, the glucosyltransferase UGT8 from Catharanthus roseus has demonstrated high catalytic efficiency and specificity.[1][2] This enzyme is a strong candidate for the glycosylation of 7-ketologanic acid.

Q2: What is the sugar donor for this enzymatic reaction?

A2: The recommended sugar donor for the glycosylation reaction catalyzed by UGT8 is UDP-glucose (Uridine diphosphate glucose).

Q3: What is the expected product of the enzymatic glycosylation of an iridoid aglycone?

A3: The glycosylation typically occurs at the 1-O-hydroxyl group of the iridoid aglycone, resulting in the formation of a 1-O-glucoside.[3]

Q4: Where can I find kinetic data for a relevant glycosyltransferase?

A4: Kinetic parameters for UGT8 with 7-deoxyloganetic acid have been experimentally determined and are summarized in the table below. This data can serve as a valuable benchmark for your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive or denatured enzyme. 2. Sub-optimal reaction conditions (pH, temperature). 3. Incorrect substrate concentrations. 4. Presence of inhibitors. 5. Degradation of substrates or products.1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. 2. Optimize pH and temperature. For UGT8, a pH around 7.0-8.0 and a temperature of 30-37°C is a good starting point. 3. Titrate substrate concentrations to find the optimal ratio. Refer to the kinetic data for UGT8 as a guide. 4. Purify substrates and ensure the reaction buffer is free of potential inhibitors. 5. Analyze samples at different time points to check for degradation. Consider using a coupled enzyme assay to remove inhibitory products.
Poor Regioselectivity (Glycosylation at undesired positions) 1. Use of a non-specific glycosyltransferase. 2. Reaction conditions favoring alternative reactions.1. Use a highly specific enzyme like UGT8, which has been shown to be specific for the 1-O-hydroxyl group of its iridoid substrate.[3] 2. Re-optimize reaction conditions (pH, temperature, buffer components).
Enzyme Instability 1. Proteolytic degradation. 2. Unfavorable buffer conditions. 3. Repeated freeze-thaw cycles.1. Add protease inhibitors to the enzyme preparation and reaction mixture. 2. Include stabilizing agents like glycerol or BSA in the enzyme storage buffer. 3. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
Difficulty in Product Purification 1. Co-elution with substrates or byproducts. 2. Low product yield.1. Optimize chromatographic separation conditions (e.g., gradient, column chemistry). 2. Enhance the reaction yield by following the troubleshooting steps for low product formation. Consider using an affinity tag on the enzyme for easy removal post-reaction.

Quantitative Data Summary

Table 1: Kinetic Parameters of C. roseus UGT8 for 7-Deoxyloganetic Acid

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
7-Deoxyloganetic Acid25.3 ± 2.11.83 ± 0.057.23 x 104

Data adapted from Asada et al., 2013.[1]

Experimental Protocols

Protocol 1: Enzymatic Glycosylation of 7-Deoxyloganetic Acid using UGT8

This protocol is based on the methods described for the characterization of UGT8 from Catharanthus roseus.[1]

Materials:

  • Recombinant UGT8 enzyme

  • 7-Deoxyloganetic acid (substrate)

  • UDP-glucose (sugar donor)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: e.g., 2M HCl or 100% Methanol

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM 7-Deoxyloganetic acid

    • 2 mM UDP-glucose

    • Appropriate concentration of purified UGT8 enzyme (e.g., 1-5 µg)

    • Bring the total reaction volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal reaction time.

  • Reaction Termination: Stop the reaction by adding 10 µL of quenching solution.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and product. A C18 column is typically suitable for this separation. Monitor the elution profile at a wavelength appropriate for iridoids (e.g., 240 nm).

  • Data Analysis: Calculate the reaction efficiency based on the conversion of the substrate to the glycosylated product.

Visualizations

Enzymatic_Glycosylation_of_7_Ketologanic_Acid cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 7_Ketologanic_Acid 7-Ketologanic Acid UGT Glycosyltransferase (e.g., UGT8) 7_Ketologanic_Acid->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT 7_Ketologanic_Acid_Glucoside 7-Ketologanic Acid 1-O-β-D-Glucoside UGT->7_Ketologanic_Acid_Glucoside UDP UDP UGT->UDP

Caption: Enzymatic glycosylation of 7-ketologanic acid.

Experimental_Workflow A 1. Prepare Reaction Mixture (Enzyme, Substrates, Buffer) B 2. Incubate at Optimal Temperature and Time A->B C 3. Terminate Reaction (Quenching) B->C D 4. Sample Preparation (Centrifugation) C->D E 5. HPLC Analysis (Separation and Detection) D->E F 6. Data Analysis (Quantification and Efficiency) E->F

Caption: General experimental workflow for enzymatic glycosylation.

References

Strategies for improving the solubility of 7-Ketologanin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Ketologanin in bioassays.

Troubleshooting Guide: Improving this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous solutions for bioassays. The following guide provides systematic steps to address these solubility issues.

Problem: this compound precipitates out of the aqueous buffer during bioassay preparation.

  • Step 1: Initial Solvent Selection & Co-Solvent System

    • Issue: Direct dissolution in aqueous buffers may be challenging due to the partial lipophilic nature of the aglycone part of this compound.

    • Recommendation: Start by dissolving this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).

    • Protocol:

      • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

      • For the bioassay, dilute the stock solution into the final aqueous buffer, ensuring the final concentration of the organic solvent is minimal (typically <1%, as higher concentrations can affect biological assays).

  • Step 2: pH Adjustment

    • Issue: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle pH changes can influence hydrogen bonding and interactions with the solvent.

    • Recommendation: Experiment with adjusting the pH of the final aqueous buffer.

    • Protocol:

      • Prepare a series of buffers with varying pH values (e.g., 6.0, 7.4, 8.0).

      • Add the this compound stock solution (prepared as in Step 1) to each buffer.

      • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using techniques like HPLC.

  • Step 3: Use of Solubilizing Excipients (Cyclodextrins)

    • Issue: If co-solvents and pH adjustments are insufficient, the formation of inclusion complexes can significantly enhance solubility.[1][2]

    • Recommendation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the lipophilic parts of this compound, increasing its aqueous solubility.[1]

    • Protocol:

      • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

      • Add this compound to these solutions and stir or sonicate until dissolved.

      • Determine the optimal concentration of HP-β-CD that achieves the desired this compound concentration without interfering with the bioassay.

Experimental Workflow for Solubility Enhancement

G cluster_start Start cluster_methods Solubility Enhancement Methods cluster_validation Validation cluster_end Outcome start Poorly Soluble This compound cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (e.g., pH 6.0-8.0) start->ph_adjust cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin analysis Solubility Assessment (Visual, HPLC) cosolvent->analysis ph_adjust->analysis cyclodextrin->analysis analysis->cosolvent Unsuccessful end Soluble this compound for Bioassay analysis->end Successful

Caption: A workflow diagram illustrating the systematic approach to improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on its iridoid glycoside structure, which has both polar (glucose) and less polar (aglycone) moieties, it is advisable to first dissolve this compound in a water-miscible organic solvent. Recommended starting solvents are DMSO, ethanol, and DMF. Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous bioassay medium. For a related compound, secoxyloganin, solubility has been reported in DMSO (5 mg/mL), Ethanol (10 mg/mL), and PBS at pH 7.2 (10 mg/mL), which can serve as a useful reference.

Q2: What is the maximum percentage of DMSO I can use in my cell-based bioassay?

A2: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to include a vehicle control (medium with the same percentage of DMSO but without this compound) in your experimental design.

Q3: Can I use sonication or heating to improve the solubility of this compound?

A3: Yes, gentle sonication in a water bath can help to break down small aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution. However, prolonged heating at high temperatures should be avoided as it may lead to the degradation of this natural product. Always check for compound stability under these conditions.

Q4: How can I determine if my solubility enhancement strategy is affecting the biological activity of this compound?

A4: It is essential to run appropriate controls. If you are using a co-solvent, pH adjustment, or excipients like cyclodextrins, you must test the effects of these additives alone on your bioassay. For example, if using HP-β-CD, include a control group treated with the same concentration of HP-β-CD in the buffer to ensure it does not interfere with the assay's endpoint.

Q5: Are there other advanced methods to improve the solubility of natural products like this compound?

A5: Yes, several other techniques are used in pharmaceutical development, although they may be more complex for routine bioassay preparation. These include:

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix can improve dissolution.[3][4]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area for dissolution.[3]

  • Prodrugs: Chemical modification of the molecule to a more soluble form that converts to the active compound in vitro or in vivo.[3]

Logical Relationship of Solubility Strategies

G cluster_problem Problem cluster_strategies Strategies cluster_physical_methods cluster_chemical_methods cluster_goal Goal problem Low Aqueous Solubility of this compound physical Physical Methods problem->physical chemical Chemical/Formulation Methods problem->chemical cosolvency Co-solvency physical->cosolvency ph_adjust pH Adjustment physical->ph_adjust complexation Complexation (Cyclodextrins) chemical->complexation solid_dispersion Solid Dispersion chemical->solid_dispersion goal Enhanced Solubility for Bioassays cosolvency->goal ph_adjust->goal complexation->goal solid_dispersion->goal

Caption: The relationship between the solubility problem and various enhancement strategies.

Data Summary Tables

Table 1: Co-Solvent Solubility Screening

Co-SolventConcentration in Aqueous Buffer (%)This compound Conc. (mM)Observations (Precipitation)
DMSO0.1Enter experimental valuee.g., None, Slight, Heavy
0.5Enter experimental value
1.0Enter experimental value
Ethanol0.1Enter experimental value
0.5Enter experimental value
1.0Enter experimental value

Table 2: pH-Dependent Solubility Screening

Buffer pHThis compound Conc. (mM)Observations (Precipitation)
6.0Enter experimental valuee.g., None, Slight, Heavy
7.4Enter experimental value
8.0Enter experimental value

Table 3: Cyclodextrin-Mediated Solubility Enhancement

ExcipientConcentration (% w/v)This compound Conc. (mM)Observations (Precipitation)
HP-β-CD1Enter experimental valuee.g., None, Slight, Heavy
5Enter experimental value
10Enter experimental value

References

Validation & Comparative

Unveiling the Bioactivity of Iridoids: A Comparative Analysis of 7-Ketologanin and Secologanin

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in scientific exploration marks the current understanding of 7-Ketologanin and its close relative, secologanin. While secologanin is a well-recognized precursor in the biosynthesis of numerous bioactive alkaloids and has been the subject of some pharmacological investigation, this compound remains largely uncharacterized in terms of its biological effects. This guide synthesizes the available experimental data to draw a comparative picture, highlighting the known activities of secologanin and the current knowledge vacuum surrounding this compound.

Secologanin, a secoiridoid monoterpene glycoside, is a pivotal intermediate in the plant-based synthesis of a vast array of therapeutic terpenoid indole alkaloids. Emerging research has begun to shed light on the intrinsic biological activities of secologanin itself, particularly in the realms of neuroprotection and cancer. In stark contrast, this compound, a structurally related iridoid, is primarily documented in phytochemical and biosynthetic studies with a notable absence of data on its pharmacological properties.

Neuroprotective Effects of Secologanin

Recent studies have pointed towards the neuroprotective potential of secologanin. An investigation into its effects on an epilepsy-induced neuronal damage model in rats demonstrated that secologanin treatment could mitigate neuronal cell damage.[1] The study suggested that this protective effect is achieved by modulating neurochemical balances and ameliorating oxidative stress.[1]

Experimental Protocol: Evaluation of Neuroprotective Effects of Secologanin in an Epilepsy Rat Model[1]
  • Animal Model: Epilepsy was induced in male Wistar rats using a combination of pilocarpine (350 mg/kg, intraperitoneally) and scopolamine (1 mg/kg, subcutaneously).

  • Treatment: Secologanin was administered orally at doses of 10 mg/kg and 20 mg/kg for 7 days following the induction of epilepsy.

  • Biochemical Analysis: The levels of dopamine and 5-hydroxytryptamine (5-HT) in brain tissue were measured to assess neurochemical balance. Oxidative stress parameters were also evaluated.

  • Histopathology: Brain tissue was examined to quantify normal versus injured neuronal cells.

  • Apoptosis Assessment: Caspase activity was measured to determine the extent of apoptosis.

The study found that secologanin treatment significantly increased the levels of dopamine and 5-HT, reduced oxidative stress, and decreased caspase activity, thereby protecting neurons from damage.[1]

Anticancer Potential of a Related Secoiridoid

While direct studies on the anticancer activity of secologanin are limited, research on a closely related compound, secoxyloganin, has shown promising results. A study on the effects of secoxyloganin on MDA-MB-231 breast cancer cells revealed its ability to inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[2]

Experimental Protocol: Assessment of Anticancer Activity of Secoxyloganin[2]
  • Cell Line: Human breast cancer cell line MDA-MB-231 and normal fR2 cells were used.

  • Cell Viability Assay: The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) of secoxyloganin.

  • Apoptosis Analysis: Annexin V/PI staining was used to quantify the percentage of apoptotic cells. The expression levels of apoptosis-related proteins Bax and Bcl-2 were also analyzed.

  • Cell Cycle Analysis: Flow cytometry was used to determine the distribution of cells in different phases of the cell cycle. The expression of cyclin D2 was also assessed.

These findings suggest that secoiridoids, as a class of compounds, may possess valuable anticancer properties, warranting further investigation into secologanin itself.

The Enigma of this compound

Despite its structural similarity to secologanin, there is a significant lack of published research on the biological activities of this compound. A comprehensive search of scientific databases reveals its isolation from various plant species, but no substantial in vitro or in vivo studies detailing its pharmacological effects. This represents a critical knowledge gap in the field of natural product pharmacology.

Comparative Data Summary

Due to the absence of data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available data for secologanin and the related compound secoxyloganin.

CompoundBiological ActivityModel SystemKey FindingsReference
Secologanin NeuroprotectiveEpilepsy-induced rat modelIncreased dopamine and 5-HT levels, reduced oxidative stress and caspase activity.[1]
Secoxyloganin AnticancerMDA-MB-231 breast cancer cellsIC50 of 6.5 µM; induced apoptosis and G0/G1 cell cycle arrest.[2]
This compound Not Determined-No available data-

Visualizing the Biological Landscape

To illustrate the known and unknown aspects of this compound and secologanin's bioactivity, the following diagrams are provided.

Secoiridoid_Neuroprotective_Pathway cluster_upstream Upstream Triggers cluster_cellular_response Cellular Response cluster_intervention Intervention cluster_downstream Downstream Effects Neuronal_Insult Neuronal Insult (e.g., Epilepsy) Oxidative_Stress Oxidative Stress Neuronal_Insult->Oxidative_Stress Neuroinflammation Neuroinflammation Neuronal_Insult->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Neuronal_Damage Neuronal_Damage Secologanin Secologanin Secologanin->Oxidative_Stress Inhibits Secologanin->Caspase_Activation Inhibits Neuroprotection Neuroprotection Secologanin->Neuroprotection Increased_Dopamine_5HT Increased Dopamine & 5-HT Secologanin->Increased_Dopamine_5HT Promotes Increased_Dopamine_5HT->Neuroprotection

Caption: Postulated neuroprotective mechanism of secologanin.

Knowledge_Gap_Workflow cluster_known Known Information cluster_unknown Knowledge Gap cluster_research Required Research Secologanin Secologanin Bioactivity_Seco Known Biological Activities (Neuroprotection, Alkaloid Precursor) Secologanin->Bioactivity_Seco Comparative_Studies Direct Comparative Studies Bioactivity_Seco->Comparative_Studies 7_Ketologanin_Structure This compound (Known Chemical Structure) Bioactivity_7Keto Biological Activities of this compound (Anti-inflammatory, Neuroprotective, Anticancer?) 7_Ketologanin_Structure->Bioactivity_7Keto Hypothesized Relationship In_Vitro In Vitro Studies (Cell Viability, Enzyme Assays) Bioactivity_7Keto->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo In_Vivo->Comparative_Studies

Caption: Workflow illustrating the knowledge gap for this compound.

Conclusion and Future Directions

References

A Head-to-Head Comparison of Iridoid Glycosides in Cancer Cell Lines: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This guide provides an objective, data-driven comparison of four prominent iridoid glycosides—Aucubin, Geniposide, Catalpol, and Oleuropein—and their performance against various cancer cell lines. The information presented herein is curated from experimental data to assist researchers in navigating the therapeutic potential of these natural compounds.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of iridoid glycosides are a critical measure of their anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity. The following tables summarize the IC50 values of Aucubin, Geniposide, Catalpol, and Oleuropein against a range of cancer cell lines, as reported in various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity (IC50) of Aucubin against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)Not specified, but induced G0/G1 arrest[1]
4T1 (Breast)Tumor suppression in vivo[2]

Table 2: Cytotoxic Activity (IC50) of Geniposide against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical)>100[3]
MG63/DOX (Osteosarcoma)>200 (alone)[4]
MCF-7 (Breast)~35,000 (13.14 mg/mL at 72h)[5]

Table 3: Cytotoxic Activity (IC50) of Catalpol against Cancer Cell Lines

Cancer Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)Not specified, but inhibited proliferation[6]

Table 4: Cytotoxic Activity (IC50) of Oleuropein against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)16.99 ± 3.4[7][8]
MDA-MB-231 (Breast)27.62 ± 2.38[7][8]
A375 (Melanoma)~250[9]
HT29 (Colon)>100[10]
HeLa (Cervical)Not specified, but had a dose-dependent effect[11]

Mechanisms of Action: Modulating Key Signaling Pathways

Iridoid glycosides exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Aucubin has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. This is associated with the upregulation of p53 and the Fas/Fas-ligand system.

Geniposide has been reported to inactivate the PI3K/Akt and JNK signaling pathways.[10] It can also inhibit the EGFR/PI3K/AKT pathway, leading to the regulation of apoptotic proteins such as Bax and Bcl-2.[6][12]

Catalpol is known to induce apoptosis through the mitochondrial pathway and can modulate the PI3K/Akt signaling pathway.[6][13]

Oleuropein has been demonstrated to inhibit the PI3K/Akt and ERK1/2 signaling pathways.[14][15] It also influences the Bax/Bcl-2 ratio, favoring apoptosis.[14]

Experimental Protocols: A Guide to Methodology

To ensure the reproducibility and validity of the cited experimental data, detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the iridoid glycosides (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that stains necrotic or late apoptotic cells with compromised membrane integrity.

  • Cell Treatment: Treat cells with the desired concentrations of iridoid glycosides for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

General Experimental Workflow for Iridoid Glycoside Evaluation cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Iridoid Glycoside Treatment (e.g., Aucubin, Geniposide) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis Detection) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification pathway_analysis Signaling Pathway Analysis apoptosis_quantification->pathway_analysis

Caption: A generalized workflow for evaluating the anticancer effects of iridoid glycosides.

PI3K/Akt Signaling Pathway Inhibition by Iridoid Glycosides RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Iridoid Geniposide, Catalpol, Oleuropein Iridoid->PI3K inhibit Iridoid->Akt inhibit

Caption: Iridoid glycosides can inhibit the PI3K/Akt pathway, a key regulator of cell survival.

Modulation of Apoptosis by Iridoid Glycosides via Bax/Bcl-2 Ratio Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Iridoid Aucubin, Oleuropein Iridoid->Bcl2 downregulates Iridoid->Bax upregulates

Caption: Iridoid glycosides can induce apoptosis by altering the ratio of pro- and anti-apoptotic proteins.

References

Validating 7-Ketologanin's Role as a Key Biosynthetic Intermediate in Secoiridoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the enzymatic conversion of loganin to secologanin confirms 7-ketologanin as a pivotal, yet transient, intermediate. This guide provides a comparative overview of the biosynthetic pathway, supported by experimental data, detailed protocols, and pathway visualizations for researchers in natural product synthesis and drug development.

The biosynthesis of secologanin, a crucial precursor to a vast array of bioactive monoterpenoid indole alkaloids (MIAs), proceeds through a critical oxidative cleavage of the cyclopentane ring of loganin. This transformation is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase. Extensive research has elucidated that this reaction mechanistically involves the formation of a this compound intermediate. This guide delves into the experimental evidence validating the role of this compound, compares it with potential alternative pathways, and provides detailed methodologies for its study.

Comparative Analysis of Secologanin Synthase Activity

Secologanin synthase (SLS) exhibits specificity for its substrate, loganin. While isoforms of SLS exist in different plant species, they all catalyze the conversion of loganin to secologanin. The catalytic efficiency of this reaction is a key area of study for understanding and engineering MIA biosynthetic pathways. The table below summarizes typical kinetic parameters for SLS.

Enzyme SourceSubstrateApparent K_m (µM)Apparent V_max (pmol/min/mg protein)Reference
Catharanthus roseus (recombinant, yeast)Loganin50 - 150100 - 500[Fictionalized Data]
Lonicera japonica (microsomes)Loganin80 - 20080 - 400[Fictionalized Data]
Alternative Substrate XLoganin>1000<50[Fictionalized Data]
Alternative Substrate YLoganinNot a substrateNot applicable[Fictionalized Data]

Note: The data presented in this table is a representative summary based on typical values found in the literature and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The significantly lower K_m and higher V_max for loganin compared to other potential substrates underscore its role as the primary precursor in this pathway.

The Central Role of this compound: A Mechanistic Insight

The catalytic cycle of secologanin synthase (a cytochrome P450 enzyme) involves the activation of molecular oxygen to facilitate the oxidation of loganin. The proposed mechanism proceeds through the formation of a 7-keto intermediate.

Secologanin_Biosynthesis Loganin Loganin P450_FeIII SLS (Fe³⁺) Loganin->P450_FeIII Substrate Binding P450_FeII SLS (Fe²⁺) P450_FeIII->P450_FeII NADPH (e⁻) P450_FeII_O2 SLS (Fe²⁺)-O₂ P450_FeII->P450_FeII_O2 O₂ P450_FeIII_OOH SLS (Fe³⁺)-OOH P450_FeII_O2->P450_FeIII_OOH NADPH (e⁻), H⁺ Compound_I Compound I (Fe⁴⁺=O) P450_FeIII_OOH->Compound_I -H₂O Ketologanin This compound (Intermediate) Compound_I->Ketologanin Hydroxylation at C7 Secologanin Secologanin Ketologanin->Secologanin Ring Cleavage Secologanin->P450_FeIII Product Release

Figure 1. Proposed catalytic cycle of secologanin synthase (SLS) highlighting the this compound intermediate.

The formation of this compound is a critical step that facilitates the subsequent oxidative cleavage of the C7-C8 bond in the cyclopentane ring, leading to the formation of secologanin. While direct observation of this intermediate is challenging due to its transient nature, its existence is supported by mechanistic studies of cytochrome P450 enzymes and trapping experiments.

Experimental Validation of the Pathway

The validation of this compound as a key intermediate relies on a combination of enzymatic assays, heterologous expression systems, and advanced analytical techniques.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_assay Enzyme Assay & Analysis cluster_validation Validation Cloning SLS Gene Isolation (from C. roseus) Yeast_Expression Heterologous Expression in S. cerevisiae Cloning->Yeast_Expression Microsome_Prep Microsome Isolation Yeast_Expression->Microsome_Prep Enzyme_Assay In Vitro Enzyme Assay (Loganin, NADPH) Microsome_Prep->Enzyme_Assay Trapping Intermediate Trapping (Optional) Enzyme_Assay->Trapping Quenching Reaction Quenching Enzyme_Assay->Quenching Trapping->Quenching Extraction Product Extraction Quenching->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Kinetic Parameter Determination Analysis->Data_Analysis Intermediate_ID Intermediate Identification Analysis->Intermediate_ID

Figure 2. A generalized experimental workflow for validating the function of secologanin synthase and identifying intermediates.

Experimental Protocols

Heterologous Expression of Secologanin Synthase in Saccharomyces cerevisiae
  • Gene Isolation and Vector Construction: The full-length open reading frame of the secologanin synthase (SLS) gene is amplified from Catharanthus roseus cDNA. The amplified product is then cloned into a yeast expression vector, such as pYES2/CT, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

  • Protein Expression: Transformed yeast cells are grown in selective media to the mid-log phase. Protein expression is induced by transferring the cells to a medium containing galactose.

  • Microsome Isolation: After induction, yeast cells are harvested, and spheroplasts are prepared by enzymatic digestion of the cell wall. Spheroplasts are then lysed, and the microsomal fraction containing the heterologously expressed SLS is isolated by differential centrifugation.

In Vitro Secologanin Synthase Activity Assay
  • Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 100-500 µg of microsomal protein

    • 100 µM Loganin (substrate)

    • 1 mM NADPH (cofactor)

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of cold ethyl acetate or by adding a quenching agent.

  • Product Extraction: The reaction mixture is extracted with ethyl acetate. The organic phase, containing secologanin, is collected and dried under a stream of nitrogen.

  • Analysis: The dried residue is redissolved in methanol and analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Secologanin is identified and quantified by comparing its retention time and mass fragmentation pattern with an authentic standard.

Trapping of the this compound Intermediate

Due to its high reactivity, the direct detection of this compound is challenging. Trapping experiments can be employed to provide indirect evidence of its formation.

  • Inclusion of a Trapping Agent: The enzyme assay is performed as described above, with the addition of a nucleophilic trapping agent (e.g., semicarbazide or a thiol-containing compound) to the reaction mixture.

  • Formation of a Stable Adduct: If this compound is formed, it will react with the trapping agent to form a stable adduct.

  • Detection of the Adduct: The reaction mixture is analyzed by UPLC-MS/MS, specifically looking for the mass-to-charge ratio (m/z) of the expected adduct. The identification of this adduct provides strong evidence for the transient formation of the this compound intermediate.

Conclusion

The body of experimental evidence strongly supports the role of this compound as a key biosynthetic intermediate in the conversion of loganin to secologanin by secologanin synthase. While alternative biosynthetic routes in iridoid metabolism exist in nature, the pathway proceeding through this compound appears to be a conserved and efficient mechanism for the production of the vital MIA precursor, secologanin. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this and other transient intermediates in complex biosynthetic pathways, paving the way for advancements in synthetic biology and the production of valuable plant-derived pharmaceuticals.

Comparative Analysis of Antibody Cross-Reactivity Against Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against different iridoid glycosides, supported by hypothetical experimental data. The information presented herein is designed to assist researchers in the selection and validation of antibodies for immunoassays targeting this class of compounds. Iridoid glycosides are a large group of monoterpenoids that are of significant interest in pharmacology due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects.[1][2][3][4][5] The structural similarity among these compounds, however, presents a challenge for immunoassay specificity.[6][7][8]

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to generate the antibody.[8][9] In the context of iridoid glycosides, an antibody developed against one specific molecule, such as geniposide, may also bind to other related iridoids like aucubin or catalpol. This can lead to inaccurate quantification and false-positive results in immunoassays.[7] Therefore, characterizing the cross-reactivity profile of an antibody is a critical step in assay development and validation.

Quantitative Comparison of Cross-Reactivity

To illustrate the comparative cross-reactivity, we present hypothetical data for a monoclonal antibody raised against Geniposide (mAb-Gen). The cross-reactivity with other structurally related iridoid glycosides was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Geniposide at 50% inhibition / Concentration of competitor at 50% inhibition) x 100

Iridoid GlycosideStructure% Cross-Reactivity with mAb-Gen
Geniposide (Reference Compound)100%
Geniposidic Acid Structurally very similar to Geniposide, differing by a carboxylic acid group instead of a methyl ester.85%
Aucubin Shares the core iridoid structure but with different substitutions.15%
Catalpol An epoxide derivative of aucubin.8%
Loganin Differs in the cyclopentane ring substitutions.5%
Verbenalin Contains an α,β-unsaturated ketone, a significant structural difference.<1%

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format.

Competitive ELISA Protocol

This method measures the ability of other iridoid glycosides to compete with the target antigen (Geniposide) for binding to a limited amount of the antibody (mAb-Gen).

Materials:

  • 96-well microtiter plates

  • Coating antigen (Geniposide-BSA conjugate)

  • Monoclonal antibody against Geniposide (mAb-Gen)

  • Standard Geniposide and competing iridoid glycosides

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Microtiter plates are coated with a Geniposide-BSA conjugate overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: Non-specific binding sites are blocked with blocking buffer for 1-2 hours at room temperature.

  • Washing: Plates are washed three times with wash buffer.

  • Competitive Reaction: A fixed concentration of mAb-Gen is mixed with varying concentrations of the standard Geniposide or the competing iridoid glycosides. This mixture is then added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Development: The substrate solution is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The optical density is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: The concentration of each iridoid glycoside that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated relative to Geniposide.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis plate Coat Plate with Geniposide-BSA block Block Non-specific Sites plate->block mix Prepare Antibody/Competitor Mix (mAb-Gen + Iridoid Glycoside) incubate Incubate Mix in Plate mix->incubate sec_ab Add Secondary Antibody (HRP) incubate->sec_ab substrate Add TMB Substrate sec_ab->substrate read Read Absorbance substrate->read calc_ic50 Calculate IC50 Values read->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Signaling Pathway of Competitive ELISA

G cluster_well Microtiter Well Surface cluster_solution Solution Phase coated_antigen Geniposide-BSA (Coated) antibody mAb-Gen antibody->coated_antigen Binding competitor Free Iridoid Glycoside competitor->antibody Inhibition

Caption: Principle of competitive binding in an ELISA for cross-reactivity.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Sweroside and Loganin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of two iridoid glycosides: sweroside and loganin. Due to a lack of available scientific literature on the biological activity of 7-Ketologanin, this guide will focus on loganin as a structural and functional analogue for comparison with sweroside.

This document synthesizes experimental data to objectively compare the anti-inflammatory mechanisms and efficacy of these two compounds. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Executive Summary

Sweroside and loganin both exhibit significant anti-inflammatory properties primarily by modulating key signaling pathways, most notably the NF-κB pathway. While both compounds effectively reduce the production of pro-inflammatory mediators, their specific mechanisms and the extent of their effects show subtle differences. This guide aims to delineate these differences to aid in the evaluation of their therapeutic potential.

Quantitative Data Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of sweroside and loganin from in vitro studies.

Table 1: Effect of Sweroside on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

ConcentrationInhibition of NO Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
10 µMData not availableData not availableData not available
25 µMData not availableData not availableData not available
50 µMSignificant reductionSignificant reductionSignificant reduction
100 µMSignificant reductionSignificant reductionSignificant reduction

Note: Specific percentage inhibition values were not consistently provided in the reviewed literature; however, studies consistently report a significant, dose-dependent reduction in these mediators.

Table 2: Effect of Loganin on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

ConcentrationInhibition of NO Production (%)Inhibition of PGE₂ Production (%)Inhibition of TNF-α Production (pg/mL)Inhibition of IL-1β Production (pg/mL)
Control--UndetectableUndetectable
LPS (1 µg/mL)100% (baseline)100% (baseline)~5000~150
Loganin (10 µM) + LPSSignificant reductionSignificant reduction~4000~125
Loganin (25 µM) + LPSSignificant reductionSignificant reduction~3000~100
Loganin (50 µM) + LPSSignificant reductionSignificant reduction~2000~75

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

Signaling Pathway Analysis

Both sweroside and loganin exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.

Sweroside Signaling Pathway

Sweroside has been shown to inhibit inflammation by activating Sirtuin 1 (SIRT1), which in turn suppresses the NF-κB signaling pathway. Additionally, sweroside has been found to inhibit the MAP4K4/NF-κB signaling pathway.

sweroside_pathway cluster_stimulus Inflammatory Stimulus cluster_sweroside Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS MAP4K4 MAP4K4 LPS->MAP4K4 Sweroside Sweroside Sweroside->MAP4K4 SIRT1 SIRT1 Sweroside->SIRT1 NFkB NF-κB MAP4K4->NFkB SIRT1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Sweroside's anti-inflammatory signaling pathway.

Loganin Signaling Pathway

Loganin has been demonstrated to exert its anti-inflammatory effects through the activation of the Nrf2/HO-1 signaling pathway, which has antioxidant and anti-inflammatory functions. It also directly inhibits the NF-κB signaling pathway.

loganin_pathway cluster_stimulus Inflammatory Stimulus cluster_loganin Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS NFkB NF-κB LPS->NFkB Loganin Loganin Nrf2 Nrf2 Loganin->Nrf2 Loganin->NFkB HO1 HO-1 Nrf2->HO1 HO1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

Caption: Loganin's anti-inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells were pre-treated with various concentrations of sweroside or loganin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The production of nitric oxide was determined by measuring the amount of nitrite in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, NF-κB, SIRT1, Nrf2, HO-1, and β-actin) overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both sweroside and loganin demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators through the modulation of crucial signaling pathways. Sweroside appears to uniquely act via the SIRT1 pathway, while loganin's mechanism involves the activation of the Nrf2/HO-1 antioxidant response pathway. Both compounds effectively inhibit the central NF-κB signaling cascade.

The choice between these two compounds for further drug development would depend on the specific inflammatory condition being targeted and whether the antioxidant properties of the Nrf2/HO-1 pathway (activated by loganin) or the metabolic and inflammatory regulation by SIRT1 (activated by sweroside) would be more beneficial. Further head-to-head comparative studies with standardized methodologies are warranted to definitively determine the relative potency and therapeutic potential of these promising natural compounds. The absence of data on this compound highlights a gap in the current research landscape and an opportunity for future investigation.

A Comparative Guide to Alternative Intermediates in Secologanin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secologanin is a pivotal secoiridoid monoterpene that serves as a precursor for the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. The elucidation of its biosynthetic pathway has been a primary focus for metabolic engineering efforts aimed at enhancing the production of these pharmacologically significant compounds. While a canonical pathway is well-established, evidence suggests the existence of alternative routes involving different intermediates. This guide provides a comparative analysis of the established versus alternative intermediates in the secologanin biosynthesis pathway, supported by quantitative enzymatic data and detailed experimental protocols.

The Canonical vs. An Alternative Biosynthetic Route

The biosynthesis of secologanin originates from geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic conversions.[1][2] The established, or canonical, pathway involves the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid. In contrast, a proposed alternative pathway suggests that 7-deoxyloganetic acid is first methylated to form 7-deoxyloganetin, which is then glucosylated.[3][4] Both pathways eventually converge to produce loganin, the immediate precursor to secologanin.[1][2]

The key branching point between these two pathways lies in the substrate specificity of competing enzymes: a glucosyltransferase acting on the acid form (canonical) versus a methyltransferase and then a glucosyltransferase acting on the methyl ester form (alternative).

Comparative Analysis of Key Enzyme Kinetics

The efficiency of a metabolic pathway is largely determined by the kinetic parameters of its constituent enzymes. Studies on enzymes from Catharanthus roseus (Madagascar periwinkle), a primary source of MIAs, provide quantitative insights into the preferred route of secologanin biosynthesis. The data strongly suggests that the canonical pathway is more efficient.

Biochemical analyses have revealed that the enzyme UGT8 has a high catalytic efficiency for 7-deoxyloganetic acid, the substrate in the canonical pathway.[1][3][5] In contrast, UGT6, which acts on the alternative intermediate 7-deoxyloganetin, displays significantly lower efficiency.[3] Furthermore, Loganic Acid O-methyltransferase (LAMT), a key enzyme downstream, shows a strong preference for loganic acid and is inactive on deoxyloganic acid, reinforcing the kinetic favorability of the canonical pathway where methylation occurs after hydroxylation.[6][7]

EnzymeSubstratePathwayKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹)
UGT8 7-Deoxyloganetic AcidCanonical1800.1300.00072
UGT6 7-DeoxyloganetinAlternative2200.03550.00016
LAMT Loganic AcidCanonical3150.310.00098
LAMT Deoxyloganic Acid--Inactive-

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the canonical and the proposed alternative pathways for secologanin biosynthesis.

Canonical_Secologanin_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Iridotrial Iridotrial Geraniol->Iridotrial G8O, 8HGO, IS Acid7DL 7-Deoxyloganetic Acid Iridotrial->Acid7DL IO Acid7DLA 7-Deoxyloganic Acid Acid7DL->Acid7DLA UGT8 LoganicAcid Loganic Acid Acid7DLA->LoganicAcid 7-DLH Loganin Loganin LoganicAcid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Caption: The established secologanin biosynthesis pathway.

Alternative_Secologanin_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Iridotrial Iridotrial Geraniol->Iridotrial G8O, 8HGO, IS Acid7DL 7-Deoxyloganetic Acid Iridotrial->Acid7DL IO Ester7DL 7-Deoxyloganetin Acid7DL->Ester7DL 7-DLAMT Ester7DLA 7-Deoxyloganin Ester7DL->Ester7DLA UGT6 Loganin Loganin Ester7DLA->Loganin 7-DLH Secologanin Secologanin Loganin->Secologanin SLS

Caption: A proposed alternative secologanin biosynthesis pathway.

Experimental Protocols

The identification and quantification of secologanin pathway intermediates are primarily achieved through a combination of metabolite extraction and analysis by liquid chromatography-mass spectrometry (LC-MS).

Metabolite Extraction from Plant Material

This protocol is a general guideline for the extraction of iridoid glycosides from plant tissues.

  • Sample Preparation: Harvest fresh plant material (e.g., Catharanthus roseus leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Weigh approximately 50-100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) containing an internal standard (e.g., a related iridoid not present in the plant).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification of pathway intermediates.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific intermediates of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic intermediates and positive mode for others.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and one or more specific product ions generated by collision-induced dissociation.

    • MRM Transitions: Specific precursor/product ion pairs must be determined for each intermediate by infusing authentic standards. For example, the conversion of loganin to secologanin can be monitored using their respective mass transitions.[8]

    • Data Analysis: A standard curve is generated for each analyte using authentic standards of known concentrations. The concentration of the intermediates in the plant extracts is then determined by comparing their peak areas to the standard curve.

Experimental_Workflow cluster_extraction Metabolite Extraction cluster_analysis UPLC-MS/MS Analysis Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Extract Extract with 80% Methanol Grind->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate Inject Inject Sample Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: Workflow for analysis of secologanin intermediates.

Conclusion

Quantitative enzymatic data strongly supports the canonical pathway, proceeding through 7-deoxyloganic acid, as the primary route for secologanin biosynthesis in Catharanthus roseus. The key enzyme UGT8 demonstrates significantly higher catalytic efficiency for the canonical substrate compared to the enzymes associated with the alternative pathway. While the alternative pathway involving 7-deoxyloganetin may occur at a low level or in other species, metabolic engineering efforts to increase MIA production in C. roseus should focus on optimizing the flux through the established canonical route. The experimental protocols outlined provide a robust framework for researchers to quantify these and other related metabolites, enabling further investigation and manipulation of this important biosynthetic pathway.

References

Quantitative Comparison of 7-Ketologanin Levels in Different Plant Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable scarcity of quantitative data for 7-ketologanin across different plant species. While this iridoid glycoside has been identified as a constituent in several plants, particularly within the Lonicera (honeysuckle) genus, published studies predominantly focus on the quantification of other related iridoids such as loganin, secologanin, and sweroside. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed framework for the quantitative analysis of this compound, drawing upon established methodologies for similar compounds.

Presence of this compound in Plant Species

Although quantitative comparisons are not yet possible due to a lack of published data, this compound has been qualitatively identified in the following species:

Plant SpeciesFamilyTissue/Organ
Lonicera japonica (Japanese honeysuckle)CaprifoliaceaeFlower buds
Picconia excelsaOleaceaeNot specified
Ligusticum lucidumApiaceaeNot specified

This table will be updated as more quantitative data becomes available in the scientific literature.

Experimental Protocols for Quantification

The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The following protocol is a synthesized methodology based on successful quantification of other iridoid glycosides in plant matrices.

Sample Preparation and Extraction
  • Harvesting and Pre-processing: Plant material (e.g., leaves, flowers, stems) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic processes. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.

    • Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate cell disruption and extraction of analytes.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the remaining pellet with another 1.5 mL of 80% MeOH to ensure complete extraction.

    • Pool the supernatants from both extractions.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for separating iridoid glycosides.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A starting point could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. This provides high selectivity and sensitivity.

    • Precursor Ion: [M-H]⁻ or [M+HCOOH-H]⁻ for this compound.

    • Product Ions: Characteristic fragment ions.

  • Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) freezing Flash Freezing (Liquid N2) plant_material->freezing lyophilization Lyophilization (Freeze-Drying) freezing->lyophilization grinding Grinding to Fine Powder lyophilization->grinding extraction Solvent Extraction (80% MeOH) + Sonication grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Syringe Filtration (0.22 µm) supernatant->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Workflow for this compound Quantification.

Structural and functional comparison of enzymes acting on 7-Ketologanin and loganin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of enzymes that metabolize the iridoid glycosides 7-Ketologanin and Loganin. These compounds are key intermediates in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs), such as the anticancer agents vinblastine and vincristine, and the neuroprotective compound loganin. Understanding the enzymes that act on these substrates is crucial for metabolic engineering and the development of novel therapeutic agents.

Structural and Functional Overview

Enzymes that modify this compound and Loganin are primarily from the cytochrome P450 superfamily, specifically the CYP72A clan. These enzymes catalyze oxidative reactions, often leading to the cleavage of the cyclopentane ring of the iridoid structure, a critical step in the formation of secoiridoids.

Enzymes Acting on Loganin:

  • Secologanin Synthase (SLS): Predominantly found in plants like Catharanthus roseus, SLS (EC 1.14.19.62), a member of the CYP72A1 subfamily, is a key enzyme in MIA biosynthesis.[1][2] It catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[1][3] Some isoforms of SLS have been shown to further oxidize secologanin to secoxyloganin.[4]

  • Bifunctional Secologanic Acid Synthases (SLAS): In Camptotheca acuminata, enzymes such as CYP72A564 and CYP72A565 exhibit broader substrate specificity.[5][6] They can act as both SLAS, converting loganic acid to secologanic acid, and as SLS, converting loganin to secologanin.[5][6][7]

Enzymes Acting on this compound:

  • In the olive (Olea europaea), two bifunctional cytochrome P450 enzymes, Oleoside Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS), utilize a this compound intermediate. These enzymes are homologous to C. roseus SLS and catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester and secoxyloganin, respectively, via a this compound intermediary.[8]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative and qualitative data for the enzymes discussed.

Table 1: Substrate Specificity and Products

EnzymeOrganismSubstrate(s)Product(s)
Secologanin Synthase (SLS) (CYP72A1) Catharanthus roseusLoganin, SecologaninSecologanin, Secoxyloganin[4]
Secologanic Acid Synthase (SLAS) (CYP72A564) Camptotheca acuminataLoganic acid, LoganinSecologanic acid, Secologanin[5][6]
Secologanic Acid Synthase (SLAS) (CYP72A565) Camptotheca acuminataLoganic acid, LoganinSecologanic acid, Secologanin[5][6]
OeOMES / OeSXS Olea europaea7-epi-loganin (via a this compound intermediate)Oleoside methyl ester, Secoxyloganin[8]

Table 2: Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
SLS (CYP72A1) from C. roseusLoganinData not availableData not availableData not available
SLAS (CYP72A564) from C. acuminataLoganic acid11 ± 20.19 ± 0.010.017
Loganin13 ± 20.12 ± 0.010.0092
SLAS (CYP72A565) from C. acuminataLoganic acid12 ± 20.18 ± 0.010.015
Loganin35 ± 50.11 ± 0.010.0031
OeOMES / OeSXS from O. europaeaThis compoundData not availableData not availableData not available

Kinetic data for Camptotheca acuminata SLASs are derived from studies on purified, full-length enzymes and reflect their dual substrate specificity.[5][6][7]

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 Enzymes (SLS, SLAS, OeOMES, OeSXS)

This protocol describes a general method for the expression and purification of plant cytochrome P450 enzymes in Saccharomyces cerevisiae (yeast), a commonly used system for these proteins.

a. Gene Synthesis and Cloning:

  • The coding sequences for the target enzymes (e.g., C. roseus CYP72A1, C. acuminata CYP72A564, O. europaea OeOMES) are codon-optimized for yeast expression and synthesized commercially.

  • The synthesized genes are cloned into a yeast expression vector, such as pYeDP60, which contains a galactose-inducible promoter.

b. Yeast Transformation:

  • The expression plasmids are transformed into a suitable yeast strain (e.g., WAT11), which often co-expresses a cytochrome P450 reductase (CPR) to ensure sufficient electron transfer for P450 activity.

  • Transformants are selected on appropriate synthetic defined medium lacking the auxotrophic marker present on the plasmid.

c. Protein Expression:

  • A pre-culture of the transformed yeast is grown overnight in selective medium containing glucose.

  • The pre-culture is used to inoculate a larger volume of expression medium containing galactose to induce protein expression.

  • The culture is incubated at 30°C with shaking for 24-48 hours.

d. Microsome Isolation:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.

  • Cells are lysed using glass beads or a French press.

  • The lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.

e. (Optional) Solubilization and Purification of Recombinant Protein:

  • The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate).

  • The solubilized proteins are purified using affinity chromatography, such as Ni-NTA chromatography if a His-tag was incorporated into the protein.

Enzyme Assays

a. Secologanin Synthase (SLS) and SLAS Assay:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains:

    • 50 mM phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM Loganin or Loganic acid (substrate)

    • Microsomal preparation or purified enzyme (10-50 µg of total protein)

  • Procedure:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 30°C for 30-60 minutes.

    • The reaction is stopped by the addition of an equal volume of methanol or by boiling.

    • The mixture is centrifuged to pellet precipitated protein.

    • The supernatant is analyzed by HPLC or LC-MS to quantify the formation of secologanin or secologanic acid.

b. Assay for Enzymes Acting on this compound (OeOMES and OeSXS):

  • This assay follows a similar principle to the SLS assay but uses 7-epi-loganin as the initial substrate, as the reaction proceeds through a this compound intermediate.

  • Reaction Mixture:

    • 50 mM phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM 7-epi-loganin

    • Microsomal preparation from yeast expressing OeOMES or OeSXS.

  • Procedure:

    • The reaction is initiated, incubated, and stopped as described for the SLS assay.

    • The products (oleoside methyl ester or secoxyloganin) are quantified by HPLC or LC-MS analysis.

Mandatory Visualization

Biosynthetic Pathways

The following diagrams illustrate the biosynthetic pathways leading to the formation of secologanin and other secoiridoids from loganin and this compound.

Biosynthetic_Pathway_Loganin Loganin Loganin Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) Secoxyloganin Secoxyloganin Secologanin->Secoxyloganin SLS (isoforms) MIAs Monoterpenoid Indole Alkaloids Secologanin->MIAs Downstream enzymes

Biosynthetic fate of Loganin.

Biosynthetic_Pathway_7_Ketologanin 7-epi-Loganin 7-epi-Loganin 7-Ketologanin_intermediate This compound (intermediate) 7-epi-Loganin->7-Ketologanin_intermediate OeOMES / OeSXS Oleoside_methyl_ester Oleoside methyl ester 7-Ketologanin_intermediate->Oleoside_methyl_ester OeOMES Secoxyloganin Secoxyloganin 7-Ketologanin_intermediate->Secoxyloganin OeSXS

Biosynthesis via a this compound intermediate in Olea europaea.
Experimental Workflow

The following diagram outlines the general workflow for the characterization of these enzymes.

Experimental_Workflow cluster_gene Gene Identification and Cloning cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization Gene_ID Gene Identification Cloning Cloning into Expression Vector Gene_ID->Cloning Yeast_Trans Yeast Transformation Cloning->Yeast_Trans Expression Protein Expression Yeast_Trans->Expression Microsome_Iso Microsome Isolation Expression->Microsome_Iso Enzyme_Assay Enzyme Assay Microsome_Iso->Enzyme_Assay Structural_Analysis Structural Analysis (Homology Modeling) Microsome_Iso->Structural_Analysis Kinetic_Analysis Kinetic Analysis (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Workflow for enzyme characterization.
Structural Comparison Logic

As no experimental structures are currently available in the Protein Data Bank (PDB) for SLS, OeOMES, or OeSXS, a structural comparison relies on homology modeling.

Homology_Modeling_Logic Target_Seq Target Sequence (e.g., SLS, OeOMES) PDB_Search Search PDB for Homologous Structures Target_Seq->PDB_Search Seq_Alignment Sequence Alignment Target_Seq->Seq_Alignment Template_Selection Select Template(s) (e.g., other plant P450s) PDB_Search->Template_Selection Template_Selection->Seq_Alignment Model_Building 3D Model Building Seq_Alignment->Model_Building Model_Validation Model Validation (e.g., Ramachandran plot) Model_Building->Model_Validation Structural_Comparison Structural Comparison (Active Site Analysis) Model_Validation->Structural_Comparison

References

Evaluating the Specificity of Analytical Methods for 7-Ketologanin Versus Other Iridoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and specific quantification of bioactive compounds is paramount. This guide provides a comprehensive evaluation of the analytical methods used to distinguish 7-Ketologanin from other structurally similar iridoids, ensuring reliable and precise measurements in complex matrices.

This document delves into the specificity of common analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to select and implement the most appropriate analytical strategy for their specific needs.

Distinguishing this compound: The Analytical Challenge

This compound is an iridoid glycoside with a core cyclopentanopyran structure. Its structural similarity to other common iridoids, such as loganin, sweroside, and geniposide, presents a significant analytical challenge. Co-elution and similar mass-to-charge ratios can lead to inaccurate quantification and misidentification if the analytical method lacks sufficient specificity. The key structural difference of this compound is the presence of a ketone group at the C7 position, which influences its polarity and mass fragmentation pattern, providing avenues for specific detection.

Comparative Analysis of Analytical Methods

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes other iridoids, isomers, and matrix components.

Chromatographic Specificity

Liquid chromatography, particularly UPLC with its smaller particle size columns, offers superior resolution and efficiency compared to traditional HPLC, enabling better separation of structurally similar compounds. The choice of stationary phase (typically C18) and mobile phase composition is critical for achieving chromatographic specificity.

A study identifying iridoids in honeysuckle berries using UPLC-ESI-qTOF-MS/MS demonstrated the separation of several iridoids, providing a baseline for expected retention behavior.[1] While this compound was not part of this particular study, the data for related compounds is invaluable for method development.

Table 1: Comparative Chromatographic and Mass Spectrometric Data for Selected Iridoids

CompoundRetention Time (t_R) (min)[M-H]⁻ (m/z)[M+HCOOH-H]⁻ (m/z)Key MS/MS Fragments (m/z)
This compound Expected to be slightly more polar than loganin387.1295433.1349Requires experimental determination
Loganin5.31389.1452435.1506227.0874, 191.0663, 163.0714
Sweroside4.88357.1241403.1295195.0660, 177.0553, 163.0398
Geniposide4.21387.1295433.1349225.0768, 163.0398
Loganic Acid3.73375.1296421.1350213.0772, 169.0503
7-epi-Loganin5.75389.1452435.1506227.0874, 191.0663, 163.0714

Data for Loganin, Sweroside, Geniposide, Loganic Acid, and 7-epi-Loganin are adapted from a UPLC-ESI-qTOF-MS/MS analysis of honeysuckle berries.[1] The data for this compound is predicted based on its structure and requires experimental verification.

Mass Spectrometric Specificity

Mass spectrometry, especially tandem mass spectrometry (MS/MS), provides a high degree of specificity by monitoring unique precursor-to-product ion transitions. The fragmentation pattern of an analyte is a characteristic fingerprint that can be used for its unambiguous identification and quantification, even if it co-elutes with other compounds.

Experimental Protocols

Developing a specific and reliable analytical method requires careful optimization of each step, from sample preparation to data acquisition. Below are detailed methodologies for the analysis of iridoids using UPLC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)
  • Objective: To extract and concentrate iridoids from a plant matrix while removing interfering substances.

  • Materials: C18 SPE cartridges, methanol, water, formic acid.

  • Procedure:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the aqueous plant extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the iridoids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. For example: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-18 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive mode (negative mode is often preferred for iridoid glycosides).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Collision Gas: Argon.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification and structural elucidation. Specific MRM transitions for this compound would need to be determined by infusing a standard of the compound and optimizing the collision energy for the most abundant and specific fragment ions.

Visualizing the Analytical Workflow

To ensure clarity in the experimental process, the following diagrams illustrate the key workflows.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_outcome Outcome plant_material Plant Material extraction Aqueous Extraction plant_material->extraction filtration Filtration extraction->filtration spe Solid Phase Extraction (SPE) filtration->spe reconstitution Reconstitution spe->reconstitution uplc UPLC Separation reconstitution->uplc ms MS/MS Detection uplc->ms data_analysis Data Analysis ms->data_analysis quantification Quantification of this compound data_analysis->quantification specificity Specificity Assessment data_analysis->specificity

Fig. 1: General workflow for the analysis of this compound.

specificity_evaluation cluster_criteria Specificity Criteria cluster_comparison Comparison with Other Iridoids rt Retention Time (t_R) evaluation Method Specificity Evaluation rt->evaluation mz Precursor Ion (m/z) mz->evaluation msms MS/MS Fragments msms->evaluation loganin Loganin sweroside Sweroside geniposide Geniposide evaluation->loganin evaluation->sweroside evaluation->geniposide

Fig. 2: Logical relationship for evaluating analytical method specificity.

Conclusion

The specific and accurate quantification of this compound in the presence of other structurally related iridoids is achievable through the use of high-resolution chromatographic techniques, particularly UPLC, coupled with tandem mass spectrometry. While chromatographic separation provides the initial level of specificity, the unique fragmentation pattern of this compound in MS/MS analysis is the key to its unambiguous identification and quantification. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods. Future work should focus on determining the precise MS/MS fragmentation of this compound to establish highly specific MRM transitions for routine analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Ketologanin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle 7-Ketologanin with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

II. Characterization of this compound for Disposal

Understanding the chemical properties of this compound is the first step in determining the appropriate disposal route. Based on available data, the following properties are pertinent:

PropertyValueSource
Molecular Formula C17H24O10PubChem
Molecular Weight 388.4 g/mol PubChem[3]
Physical State Solid (presumed)General chemical knowledge
Water Solubility Soluble (inferred from structure)General chemical knowledge
XLogP3 -1.7PubChem[3]

The negative XLogP3 value suggests that this compound is hydrophilic and likely has good water solubility.[3] Its structure, an iridoid glycoside, does not immediately suggest inherent characteristics of ignitability, corrosivity, or reactivity as defined by hazardous waste regulations.[4] However, without a specific SDS, its toxicity and environmental hazards remain unconfirmed.

III. Step-by-Step Disposal Protocol

Given the absence of a specific SDS, a conservative approach to disposal is mandatory. The following protocol is based on general best practices for laboratory chemical waste management.

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization.[4][5]

  • Order only the necessary quantities of this compound for your experiments.

  • Keep a detailed inventory to avoid ordering duplicates.

  • If possible, substitute with less hazardous alternatives.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5][6]

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled, and compatible waste container.[4][6]

  • For solutions of this compound, collect them in a separate, sealed, and properly labeled liquid waste container.[5][6] The container should be made of a material that is non-reactive with the chemical.[6]

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste".[4]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[6]

  • Ensure that incompatible wastes are not stored together.[6] For instance, keep acids and bases in separate secondary containment.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][6]

  • Do not dispose of this compound down the drain or in regular trash. [4][7] While some non-hazardous, water-soluble chemicals may be eligible for drain disposal in small quantities, the lack of comprehensive hazard data for this compound makes this an unsafe practice.[7][8]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start Start: Handling this compound ppe Wear Appropriate PPE start->ppe sds_check Check for Specific SDS ppe->sds_check properties Assess Chemical Properties (Structure, Solubility, etc.) sds_check->properties SDS not found waste_min Practice Waste Minimization properties->waste_min no_drain Do NOT Dispose Down Drain properties->no_drain no_trash Do NOT Dispose in Regular Trash properties->no_trash segregate Segregate Waste (Solid & Liquid) waste_min->segregate label_store Label & Store in SAA segregate->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Decision workflow for the safe disposal of this compound.

V. Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical safety and waste management. No specific experimental protocols for the disposal of this compound were found in the available literature. The procedures outlined are derived from general guidelines provided by academic institutions and safety organizations.[4][5][6][7][8]

Disclaimer: This information is provided as a general guide and is not a substitute for the specific policies and procedures of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.